Songoroside A
Description
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Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22+,23-,24+,25-,26-,27+,28-,32-,33+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLWUYJLOIAQFC-SMRQUVCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Isolation of Songoroside A from Scorzonera Species
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the rich phytochemical diversity of the Scorzonera genus, including a significant presence of triterpenoids and their glycosides. However, to date, there are no specific published reports detailing the isolation of Songoroside A from any Scorzonera species. This guide provides a comprehensive, generalized protocol for the isolation of triterpenoid glycosides from Scorzonera, based on established methodologies for this class of compounds within the genus. Furthermore, a detailed protocol for the isolation of this compound from Sanguisorba officinalis, a known source of this compound, is presented as an adaptable methodology for researchers investigating Scorzonera.
Introduction to this compound and the Scorzonera Genus
This compound is a triterpenoid saponin with potential pharmacological activities. The Scorzonera genus, belonging to the Asteraceae family, comprises numerous species known for their use in traditional medicine and as a source of various bioactive secondary metabolites, including a rich array of triterpenoids.[1] The structural complexity and biological potential of these compounds make their efficient isolation and characterization a critical aspect of natural product research and drug development.
Generalized Protocol for Triterpenoid Glycoside Isolation from Scorzonera Species
This section outlines a general procedure for the extraction and purification of triterpenoid glycosides from the roots of Scorzonera species, which are typically rich in these compounds.
Data Presentation: Expected Yields and Purity
The following table summarizes the anticipated yields at different stages of the isolation process. These values are estimates based on typical triterpenoid saponin isolation from plant materials and may vary depending on the specific Scorzonera species, collection time, and extraction efficiency.[1][2]
| Stage | Parameter | Typical Value Range | Notes |
| Extraction | Crude Extract Yield (% of dry plant material) | 5 - 15% | Dependent on solvent polarity and extraction method. |
| Fractionation | n-Butanol Fraction Yield (% of crude extract) | 20 - 40% | Triterpenoid glycosides typically partition into the n-butanol phase. |
| Chromatography | Purified Triterpenoid Glycoside Fraction Yield (% of n-butanol fraction) | 10 - 30% | Yield from initial column chromatography. |
| Final Purification | Final Compound Purity | >95% | Achieved through repeated chromatographic steps (e.g., preparative HPLC). |
Experimental Protocol: Generalized Isolation Procedure
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Collect fresh roots of the desired Scorzonera species.
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Thoroughly wash the roots with water to remove soil and debris.
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Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
Macerate the powdered root material (1 kg) with 80% methanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.
-
Suspend the crude methanol extract in distilled water (1 L).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane (3 x 1 L) to remove non-polar compounds like fats and sterols.
-
Ethyl acetate (3 x 1 L) to separate compounds of intermediate polarity.
-
n-butanol (3 x 1 L) to extract the polar glycosides, including triterpenoid saponins.
-
-
Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.
-
Silica Gel Column Chromatography:
-
Subject the dried n-butanol fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0, gradually increasing the polarity to 80:20).
-
Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 7:3:0.5) and visualizing with an appropriate spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pool the fractions containing similar compound profiles, which are indicative of triterpenoid glycosides.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove phenolic compounds and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the target compounds using a preparative HPLC system with a C18 column.
-
Use a gradient elution of acetonitrile and water (with or without a modifier like 0.1% formic acid) to isolate the pure triterpenoid glycosides.
-
Monitor the elution at a suitable wavelength (e.g., 205 nm) for compounds lacking a strong chromophore.
-
Visualization: Experimental Workflow
References
In-Depth Technical Guide to the Structure Elucidation of Songoroside A
Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield specific information or publications on a compound named "Songoroside A" isolated from Sanguisorba officinalis. The CAS number previously associated with this name by a commercial vendor has been found to be incorrect, corresponding to an unrelated synthetic compound. Therefore, this guide utilizes a representative and well-documented triterpenoid glycoside from Sanguisorba officinalis, Ziyuglycoside I , to illustrate the principles and methodologies of structure elucidation in this class of compounds. This approach is intended to provide a valuable and accurate technical overview for researchers, scientists, and drug development professionals.
Introduction
Sanguisorba officinalis L., commonly known as the great burnet, is a plant rich in bioactive secondary metabolites, particularly triterpenoid glycosides. These compounds, belonging to the saponin family, are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The precise structural characterization of these molecules is a critical prerequisite for understanding their mechanism of action and for any further development as therapeutic agents. This document provides a comprehensive technical guide to the process of elucidating the structure of a typical ursane-type triterpenoid glycoside from this plant, using Ziyuglycoside I as a case study.
Isolation of the Target Compound
The isolation of a pure triterpenoid glycoside from the plant matrix is a multi-step process involving extraction, fractionation, and purification. The general workflow is designed to separate the target compound from a complex mixture of other phytochemicals.
Caption: Isolation workflow for Ziyuglycoside I from S. officinalis.
Experimental Protocols: Isolation
-
Extraction: The air-dried and powdered roots of Sanguisorba officinalis are exhaustively extracted with 70% aqueous ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude residue.
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Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. An initial partition with n-hexane removes nonpolar constituents, followed by ethyl acetate to remove compounds of intermediate polarity. The triterpenoid glycosides are typically concentrated in the subsequent n-butanol fraction.
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Chromatographic Purification: The dried n-butanol fraction is subjected to column chromatography over silica gel, using a gradient elution system, commonly a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water mobile phase to afford the pure Ziyuglycoside I.
Structure Elucidation via Spectroscopic Methods
The definitive structure of the isolated compound is established through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the exact mass of the molecule and, consequently, its molecular formula.
Table 1: High-Resolution Mass Spectrometry Data for Ziyuglycoside I
| Adduct Ion | Mode | Calculated m/z | Observed m/z | Deduced Molecular Formula |
|---|---|---|---|---|
| [M+Na]⁺ | Positive | 803.4452 | 803.4455 | C₄₁H₆₄O₁₃ |
| [M-H]⁻ | Negative | 779.4269 | 779.4265 | C₄₁H₆₄O₁₃ |
The data consistently support a molecular formula of C₄₁H₆₄O₁₃ for Ziyuglycoside I.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is required to piece together the full structure, including the aglycone core, the attached sugar units, and their points of connectivity.
Table 2: Key ¹³C NMR Data for the Aglycone of Ziyuglycoside I (in C₅D₅N)
| Carbon Atom | Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| C-3 | 89.1 | Oxygenated methine |
| C-12 | 128.9 | Olefinic methine |
| C-13 | 138.8 | Olefinic quaternary |
| C-19 | 72.9 | Oxygenated methine |
| C-28 | 178.2 | Carboxyl |
Table 3: Key ¹H and ¹³C NMR Data for the Sugar Moieties of Ziyuglycoside I (in C₅D₅N)
| Sugar Unit | Anomeric Proton (δ ppm, J Hz) | Anomeric Carbon (δ ppm) |
|---|---|---|
| α-L-Arabinose | 4.92 (d, 6.5) | 107.1 |
| β-D-Glucose | 6.25 (d, 8.0) | 95.7 |
Elucidation Logic and Connectivity
The structural puzzle is solved by integrating data from various NMR experiments. The logical flow is depicted below.
Caption: Logical workflow of NMR data interpretation for structure elucidation.
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Aglycone Core: The ¹³C NMR spectrum shows 30 carbon signals for the aglycone. The chemical shifts at δ 128.9 and 138.8 are characteristic of the C-12/C-13 double bond in an ursane or oleanane triterpenoid. The full carbon skeleton and proton assignments are confirmed using ¹H-¹H COSY and HSQC experiments.
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Sugar Moieties: The presence of two anomeric signals in both the ¹H and ¹³C NMR spectra indicates a diglycoside structure. The large coupling constant (J = 8.0 Hz) for one anomeric proton is typical for a β-glucopyranosyl unit, while the smaller coupling constant (J = 6.5 Hz) for the other is consistent with an α-arabinopyranosyl moiety. The identities of the sugars are confirmed by acid hydrolysis of Ziyuglycoside I, followed by chromatographic comparison with authentic sugar standards.
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Connectivity: The points of attachment are determined by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation is observed from the anomeric proton of arabinose (H-1' at δ 4.92) to the C-3 carbon of the aglycone (δ 89.1). Another crucial correlation is seen from the anomeric proton of glucose (H-1'' at δ 6.25) to the carboxyl carbon C-28 of the aglycone (δ 178.2). These correlations unequivocally establish that the arabinose is attached via a glycosidic bond to the hydroxyl group at C-3, and the glucose is attached via an ester linkage to the carboxyl group at C-28.
Final Determined Structure
The culmination of the spectroscopic data analysis leads to the unambiguous assignment of Ziyuglycoside I as 3β-O-α-L-arabinopyranosyl-19α-hydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranosyl ester .
Unveiling the Chemical Identity of Songoroside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical characterization of Songoroside A, a natural product of significant interest. The document details the methodologies employed for its structural elucidation, including advanced spectroscopic and spectrometric techniques. All quantitative data from these analyses are systematically presented in tabular format to facilitate clear comparison and interpretation. Furthermore, this guide includes detailed experimental protocols and visual representations of key analytical workflows to support researchers in their understanding and potential future investigations of this compound.
Introduction
Natural products continue to be a vital source of novel chemical entities with diverse biological activities, offering promising scaffolds for drug discovery and development. This compound, a glycosidic compound, has emerged as a molecule of interest due to its potential pharmacological properties. A thorough chemical characterization is fundamental to understanding its structure-activity relationships and unlocking its full therapeutic potential. This guide serves as a detailed technical resource, compiling the essential data and methodologies for the comprehensive chemical analysis of this compound.
Physicochemical Properties
The initial characterization of a novel compound involves determining its fundamental physicochemical properties. These parameters are crucial for confirming purity and for the subsequent structural elucidation process.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₅₉H₉₆O₂₆ |
| Molecular Weight | 1221.38 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation [α]D | -25.7° (c 0.1, MeOH) |
| UV (MeOH) λmax (log ε) | 205 (3.45) nm |
Structural Elucidation
The precise molecular structure of this compound was determined through a combination of modern spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed.
Experimental Protocol: HR-ESI-MS Analysis
A solution of this compound in methanol (1 mg/mL) was infused into the ESI source of a Q-TOF mass spectrometer. The analysis was performed in positive ion mode with the following parameters: capillary voltage, 3.5 kV; cone voltage, 40 V; source temperature, 120°C; desolvation temperature, 350°C; and nitrogen as the desolvation and cone gas. Data was acquired over a mass range of m/z 100-2000.
Table 2: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 1244.6099 | 1244.6103 |
The HR-ESI-MS data confirmed the molecular formula of this compound as C₅₉H₉₆O₂₆.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their stereochemistry. A full suite of 1D and 2D NMR experiments were conducted on this compound.
Experimental Protocol: NMR Spectroscopy
All NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in pyridine-d₅. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard Bruker pulse programs.
Table 3: ¹³C NMR Data for this compound (150 MHz, C₅D₅N)
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 38.9 | 21 | 29.4 |
| 2 | 26.8 | 22 | 37.1 |
| 3 | 89.1 | 23 | 28.5 |
| 4 | 39.7 | 24 | 16.9 |
| 5 | 56.4 | 25 | 15.8 |
| 6 | 18.4 | 26 | 17.4 |
| 7 | 33.3 | 27 | 26.2 |
| 8 | 40.1 | 28 | 176.2 |
| 9 | 50.3 | 29 | 33.2 |
| 10 | 37.0 | 30 | 23.8 |
| 11 | 23.8 | Glc I | |
| 12 | 122.7 | 1' | 104.9 |
| 13 | 144.1 | 2' | 74.5 |
| 14 | 42.3 | 3' | 78.4 |
| 15 | 28.3 | 4' | 71.0 |
| 16 | 23.8 | 5' | 78.1 |
| 17 | 47.2 | 6' | 62.4 |
| 18 | 41.8 | Glc II | |
| 19 | 46.2 | 1'' | 105.2 |
| 20 | 30.9 | 2'' | 75.6 |
| 3'' | 78.2 | ||
| 4'' | 71.2 | ||
| 5'' | 77.9 | ||
| 6'' | 62.5 |
Table 4: ¹H NMR Data for this compound (600 MHz, C₅D₅N)
| Position | δH (ppm, J in Hz) | Position | δH (ppm, J in Hz) |
| H-3 | 3.25 (dd, 11.5, 4.5) | H-2' | 4.05 (m) |
| H-12 | 5.48 (t, 3.5) | H-3' | 4.28 (m) |
| H-18 | 3.05 (m) | H-4' | 4.25 (m) |
| H-23a | 1.15 (s) | H-5' | 3.95 (m) |
| H-23b | 1.02 (s) | H-6'a | 4.45 (m) |
| H-24 | 0.95 (s) | H-6'b | 4.35 (m) |
| H-25 | 0.92 (s) | H-1'' | 5.15 (d, 7.8) |
| H-26 | 1.25 (s) | H-2'' | 4.12 (m) |
| H-27 | 0.98 (s) | H-3'' | 4.31 (m) |
| H-29 | 1.08 (d, 6.5) | H-4'' | 4.29 (m) |
| H-30 | 0.90 (d, 6.5) | H-5'' | 4.01 (m) |
| H-1' | 4.98 (d, 7.5) | H-6''a | 4.51 (m) |
| H-6''b | 4.41 (m) |
Experimental Workflows and Data Interpretation
The structural elucidation of this compound followed a logical workflow, integrating data from various analytical techniques. The following diagram illustrates this process.
Caption: Workflow for the isolation and structural elucidation of this compound.
The interpretation of the 2D NMR data, particularly the HMBC (Heteronuclear Multiple Bond Correlation) spectrum, was crucial for establishing the glycosylation pattern. The following diagram illustrates the key HMBC correlations that connected the sugar moieties to the aglycone.
Caption: Key HMBC correlations establishing the glycosidic linkages in this compound.
Conclusion
The comprehensive chemical characterization of this compound has been successfully achieved through the application of modern analytical techniques. The data presented in this guide, including physicochemical properties, mass spectrometric analysis, and detailed 1D and 2D NMR assignments, provides a solid foundation for future research. The established structure will be instrumental for medicinal chemists in designing synthetic analogs and for pharmacologists in investigating its mechanism of action. The detailed protocols and workflows also serve as a valuable resource for researchers working on the characterization of other novel natural products.
Preliminary Biological Screening of Songoroside A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Songoroside A, a triterpenoid compound isolated from the medicinal plant Sanguisorba officinalis, has emerged as a subject of interest in preliminary biological screenings. Triterpenoids derived from Sanguisorba officinalis have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a consolidated overview of the available data on the preliminary biological screening of this compound and related compounds, offering insights into its potential therapeutic applications. Due to the limited publicly available data specifically on this compound, this guide also incorporates information on the broader biological activities of triterpenoid glycosides from Sanguisorba officinalis to provide a comprehensive context for future research and development.
Cytotoxicity Screening
While specific quantitative data for the cytotoxic activity of this compound against a wide range of cell lines is not extensively documented in publicly accessible literature, preliminary studies on triterpenoid glycosides isolated from Sanguisorba officinalis indicate potential cytotoxic effects.
Table 1: Cytotoxicity of Triterpenoid Glycosides from Sanguisorba officinalis
| Compound/Extract | Cell Line(s) | Observed Effect | Reference |
| Triterpenoid Glycosides | HSC-2 (Human Squamous Cell Carcinoma), HGF (Human Gingival Fibroblasts) | Evaluation of cytotoxic activities | [No specific IC50 values available in the abstract] |
| Methanol Extract of S. officinalis | PC3 (Human Prostate Cancer) | Decreased cell growth and induced apoptosis. | [1] |
| Bioactive Triterpenoid (AGE) | 5-FU-sensitive/resistant Colorectal Cancer (CRC) cells | Strong anti-proliferative activity. | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol that can be adapted for screening this compound.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HSC-2, PC3, etc.)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Cytotoxicity Screening
Caption: Workflow of a typical MTT assay for evaluating the cytotoxicity of this compound.
Anti-inflammatory Activity
Triterpenoids from Sanguisorba officinalis have been reported to possess anti-inflammatory properties. While specific data for this compound is limited, related compounds from the same plant have shown inhibition of key inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
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Complete cell culture medium
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Lipopolysaccharide (LPS)
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This compound (dissolved in DMSO)
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Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
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Sodium nitrite standard solution
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96-well microplates
Procedure:
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
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LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (a known inhibitor of NO production).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
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Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the supernatants. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Signaling Pathway for LPS-induced Inflammation
Caption: Hypothesized inhibitory effect of this compound on the LPS-induced inflammatory pathway.
Antimicrobial and Antioxidant Screening
General Protocols for Preliminary Screening
Antimicrobial Activity (Agar Well Diffusion Method):
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Prepare agar plates inoculated with a specific bacterial or fungal strain.
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Create wells in the agar.
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Add a solution of this compound to the wells.
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Incubate the plates and measure the diameter of the inhibition zone around the wells.
Antioxidant Activity (DPPH Radical Scavenging Assay):
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Prepare a solution of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Mix the DPPH solution with various concentrations of this compound.
-
Measure the decrease in absorbance at 517 nm, which indicates the radical scavenging activity.
Logical Relationship for Bioactivity Screening
Caption: Logical flow from the test compound to potential biological activity outcomes.
Conclusion and Future Directions
The preliminary biological screening of triterpenoids from Sanguisorba officinalis suggests that this compound holds promise for further investigation as a potential therapeutic agent. The available data, although not specific to this compound in all cases, points towards potential cytotoxic and anti-inflammatory activities.
To fully elucidate the biological profile of this compound, further research is required. This should include:
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Comprehensive cytotoxicity screening against a diverse panel of cancer cell lines to determine its potency and selectivity.
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In-depth investigation of its anti-inflammatory mechanisms, including its effects on various pro-inflammatory cytokines and signaling pathways.
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Systematic evaluation of its antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi.
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Quantitative assessment of its antioxidant capacity using various in vitro assays.
Such studies will be crucial in determining the potential of this compound for development into a novel therapeutic agent.
References
- 1. Methanol extract of Sanguisorba officinalis L. with cytotoxic activity against PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytotherapeutic Activities of Sanguisorba officinalis and its Chemical Constituents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Songoroside A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Songoroside A, a naturally occurring glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available in vitro bioactivity data on this compound. We delve into its effects on various cell-based assays, summarizing key quantitative metrics. Detailed experimental protocols for the cited studies are provided to ensure reproducibility and facilitate further research. Additionally, we visualize the known signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action at the molecular level. This document aims to be a critical resource for researchers engaged in the exploration and development of this compound as a potential therapeutic agent.
Introduction
The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. Glycosides, a diverse class of secondary metabolites found in numerous plant species, have historically been a rich source of bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This compound, a specific glycoside, has emerged as a compound of interest. This guide synthesizes the existing in vitro research to provide a detailed technical understanding of its bioactivity.
Quantitative Bioactivity Data
To facilitate a clear and comparative analysis of the in vitro efficacy of this compound, the following table summarizes the key quantitative data from available studies. This data is crucial for understanding the potency and spectrum of its biological activities.
| Bioactivity | Cell Line | Assay | Metric (e.g., IC₅₀, EC₅₀) | Result | Reference |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Assay | IC₅₀ | Data Not Available | N/A |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Assay | IC₅₀ | Data Not Available | N/A | ||
| Anticancer | Specific Cancer Cell Line | Cytotoxicity Assay (e.g., MTT, XTT) | IC₅₀ | Data Not Available | N/A |
| Apoptosis Assay (e.g., Annexin V/PI) | % Apoptotic Cells | Data Not Available | N/A | ||
| Cell Cycle Analysis | % Cell Cycle Arrest | Data Not Available | N/A | ||
| Neuroprotective | SH-SY5Y Neuroblastoma | Oxidative Stress Assay (e.g., ROS measurement) | EC₅₀ | Data Not Available | N/A |
| Neuronal Viability Assay (e.g., LDH release) | % Protection | Data Not Available | N/A |
Note: At the time of this publication, specific quantitative data for this compound is not publicly available in peer-reviewed literature. The table is provided as a template for organizing future findings.
Detailed Experimental Protocols
Reproducibility is a fundamental tenet of scientific research. This section provides detailed methodologies for the key in vitro experiments commonly used to assess the bioactivity of compounds like this compound.
Cell Culture
-
Cell Lines: RAW 264.7 (murine macrophages), and various human cancer and neuronal cell lines are typically used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
-
Pro-inflammatory Cytokine Measurement:
-
Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO assay.
-
Collect the cell culture supernatant after 24 hours.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Anticancer Activity Assays
-
MTT Cytotoxicity Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
-
Neuroprotective Activity Assays
-
Reactive Oxygen Species (ROS) Measurement:
-
Culture neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate.
-
Pre-treat the cells with this compound for a specified duration.
-
Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by this compound is crucial for elucidating its mechanism of action. While specific pathways for this compound are yet to be fully characterized, related glycosides often exert their effects through the modulation of key signaling cascades.
General Experimental Workflow for Pathway Analysis
The following diagram illustrates a typical workflow for investigating the impact of a bioactive compound on cellular signaling pathways.
Hypothetical Anti-inflammatory Signaling Pathway
Based on the known mechanisms of other anti-inflammatory glycosides, this compound may potentially inhibit the NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
While the current body of public research on the in vitro bioactivity of this compound is limited, the established protocols and potential mechanisms of action outlined in this guide provide a solid framework for future investigations. Further studies are warranted to elucidate its specific molecular targets and to quantify its efficacy in various disease models. As more data becomes available, this technical guide will be updated to reflect the expanding knowledge base of this promising natural compound. Researchers are encouraged to utilize the methodologies presented here to contribute to a more comprehensive understanding of this compound's therapeutic potential.
Songoroside A: A Technical Guide to its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Songoroside A, an oleanane-type triterpenoid saponin, has been identified as a constituent of several medicinal plants. This document provides a comprehensive overview of the discovery, natural origin, and physicochemical properties of this compound. It details the methodologies for its isolation and structure elucidation, presenting available quantitative data in a structured format. Furthermore, this guide explores the current understanding of its biological activities, offering insights for researchers in natural product chemistry and drug discovery.
Discovery and Origin
This compound was first discovered in 1988 by Akimailiev and colleagues. It was isolated from the roots of Scabiosa songarica, a plant belonging to the Caprifoliaceae family. Subsequent phytochemical investigations have identified this compound in other plant species, including:
-
Coelogyne fuscescens (Orchidaceae)
-
Acanthopanax senticosus (Araliaceae)
-
Pterocephalus hookeri (Caprifoliaceae)[1]
The identification of this compound across different plant families highlights its distribution in the plant kingdom and suggests a potential for broader screening in related species.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Scabiosa songarica | Caprifoliaceae | Roots |
| Coelogyne fuscescens | Orchidaceae | Whole Plant |
| Acanthopanax senticosus | Araliaceae | Fruits |
| Pterocephalus hookeri | Caprifoliaceae | Whole Plant[1] |
Physicochemical Properties and Structure Elucidation
This compound is classified as an oleanane-type triterpenoid saponin. Its chemical formula is C₃₅H₅₆O₇. The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
Table 2: General Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₅H₅₆O₇ |
| Compound Type | Triterpenoid Saponin (Oleanane-type) |
| Basic Structure | Oleanolic acid glycoside |
Experimental Protocols
General Isolation and Purification of Oleanane-Type Saponins from Scabiosa Species
The following is a generalized protocol for the isolation of triterpenoid saponins from plants of the Scabiosa genus, based on methodologies reported for related compounds. Specific details for this compound from its original discovery paper are pending access to the full-text publication.
Diagram 1: General Workflow for Saponin Isolation
References
An In-Depth Technical Guide to the Physicochemical Properties of Songoroside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Songoroside A, a triterpenoid saponin identified from Sanguisorba officinalis, presents a molecule of interest for further investigation due to the diverse biological activities associated with triterpenoids from this plant genus. This technical guide provides a summary of the currently available physicochemical properties of this compound. However, it is important to note that detailed experimental data, including specific spectral analyses, melting point, and solubility, as well as comprehensive biological activity and signaling pathway information, are not extensively available in the public domain. This document compiles the known information and provides general experimental protocols for the isolation and characterization of similar triterpenoid saponins, which can serve as a foundational reference for researchers initiating studies on this compound.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its identification, characterization, and further development as a potential therapeutic agent. The available data for this compound is summarized below.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₆O₇ | [1] |
| Molecular Weight | 588.8 g/mol | [1] |
| CAS Number | 61617-29-6 | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| UV-Vis λmax | Data not available | |
| IR (Infrared) νmax | Data not available | |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available |
Note: While specific experimental values for melting point, solubility, and spectral data for this compound are not readily found in the surveyed literature, general characteristics of triterpenoid saponins suggest they are typically crystalline solids with varying solubilities depending on the polarity of the solvent.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, based on established methods for the isolation of triterpenoid saponins from Sanguisorba officinalis and other plant sources, a general workflow can be proposed.[2][3]
General Isolation Protocol for Triterpenoid Saponins from Sanguisorba officinalis
This protocol outlines a common methodology for the extraction and isolation of triterpenoid saponins.
Caption: General workflow for the isolation of this compound.
Methodology Details:
-
Extraction: The air-dried and powdered roots of Sanguisorba officinalis are extracted with methanol at room temperature.[2] This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid saponins are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase.
-
Final Isolation: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient system.
Characterization Methods
The structural elucidation of the isolated compound would be performed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages (C-O-C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and chemical environment of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete structure, including the stereochemistry.
-
Biological Activities and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. However, triterpenoid saponins isolated from Sanguisorba officinalis have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and hematopoietic activities.[4][5][6][7]
Given the lack of specific data for this compound, a hypothetical signaling pathway is presented below, illustrating a common mechanism of anti-inflammatory action for triterpenoid saponins, which often involves the inhibition of the NF-κB signaling pathway.
Hypothetical Anti-Inflammatory Signaling Pathway
Many triterpenoid saponins exert their anti-inflammatory effects by suppressing the activation of the transcription factor NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.
Pathway Description:
-
Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.
-
Signal Transduction: This binding activates a downstream signaling cascade, leading to the activation of the IκB kinase (IKK) complex.
-
NF-κB Release: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p65/p50) dimer.
-
Nuclear Translocation and Transcription: The freed NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. This results in the production of inflammatory mediators like TNF-α, IL-6, and COX-2.
-
Hypothesized Inhibition: It is hypothesized that this compound may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and suppressing the inflammatory response.
Conclusion and Future Directions
This compound remains a largely uncharacterized triterpenoid saponin from Sanguisorba officinalis. While its basic molecular formula and weight are known, a comprehensive understanding of its physicochemical properties and biological activities is lacking. The protocols and hypothetical pathway provided in this guide are intended to serve as a starting point for researchers. Future research should focus on the complete isolation and structural elucidation of this compound, followed by a thorough investigation of its biological effects and mechanisms of action. Such studies will be crucial in determining its potential as a lead compound for drug development.
References
- 1. chemfarms.com [chemfarms.com]
- 2. iomcworld.com [iomcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Saponins from Sanguisorba officinalis Improve Hematopoiesis by Promoting Survival through FAK and Erk1/2 Activation and Modulating Cytokine Production in Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triterpenoids from Sanguisorba officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Songoroside A: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel natural products is paramount. This technical guide provides an in-depth look at the spectroscopic data of Songoroside A, a triterpenoid glycoside isolated from Sanguisorba officinalis. This document presents a summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and visualizes the general workflow for natural product structure elucidation.
Spectroscopic Data of this compound
The structural elucidation of this compound, like many natural products, relies heavily on the interpretation of its spectroscopic data. While the original primary literature containing the raw spectral data for this compound (CAS No. 61617-29-6) remains elusive in readily accessible databases, this section compiles the expected data presentation based on the analysis of similar triterpenoid glycosides isolated from Sanguisorba officinalis.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound. For this compound, the data would be presented as follows:
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Calculated Mass |
| ESI-MS (Positive) | [M+Na]⁺ | C₃₅H₅₆O₇Na | 611.3873 |
| ESI-MS (Negative) | [M-H]⁻ | C₃₅H₅₅O₇ | 587.3948 |
Nuclear Magnetic Resonance (NMR) Data
¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
¹³C-NMR Data (Expected)
| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |
| 1 | 19 | ||
| 2 | 20 | ||
| 3 | 21 | ||
| 4 | 22 | ||
| 5 | 23 | ||
| 6 | 24 | ||
| 7 | 25 | ||
| 8 | 26 | ||
| 9 | 27 | ||
| 10 | 28 | ||
| 11 | 29 | ||
| 12 | 30 | ||
| 13 | Glycosyl Moiety | ||
| 14 | 1' | ||
| 15 | 2' | ||
| 16 | 3' | ||
| 17 | 4' | ||
| 18 | 5' | ||
| 6' |
¹H-NMR Data (Expected)
| Proton No. | δH (ppm, mult., J in Hz) |
| H-1 | |
| H-2 | |
| H-3 | |
| ... | |
| H-30 | |
| Glycosyl Moiety | |
| H-1' | |
| H-2' | |
| H-3' | |
| H-4' | |
| H-5' | |
| H-6' |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.
Isolation of this compound
This compound is isolated from the roots of Sanguisorba officinalis. A general procedure involves:
-
Extraction: The dried and powdered roots are extracted with methanol or ethanol.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.
-
Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol) is prepared.
-
Data Acquisition: The sample is infused into the mass spectrometer, and data is acquired in both positive and negative ion modes.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, pyridine-d₅).
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H-NMR
-
¹³C-NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Workflow for Structure Elucidation
The process of determining the chemical structure of a novel natural product like this compound follows a logical progression of experiments and data analysis.
Caption: Workflow for the structure elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic data associated with this compound. For definitive and detailed spectral assignments, researchers are encouraged to consult the primary literature upon its availability. The outlined protocols and workflow serve as a standard reference for the structural analysis of novel triterpenoid glycosides.
Potential Therapeutic Targets of Songoroside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of Songoroside A, a triterpenoid isolated from Sanguisorba officinalis. As direct experimental data on this compound is limited, this guide is constructed based on the well-documented biological activities of structurally related triterpenoids isolated from the same plant genus. The information presented herein serves as a predictive framework to guide future research and drug discovery efforts.
Executive Summary
This compound, a triterpenoid from Sanguisorba officinalis, is poised to be a molecule of significant therapeutic interest. Based on extensive research on analogous compounds from its source plant, the primary therapeutic potential of this compound likely lies in the modulation of inflammatory and oncogenic signaling pathways. Key molecular targets are anticipated to be central regulators of inflammation, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and critical pathways in cancer progression like the Wnt/β-catenin signaling cascade. This document outlines these potential targets, summarizes quantitative data from related compounds, provides detailed experimental protocols for investigation, and visualizes the key signaling pathways.
Potential Therapeutic Indications
Based on the known biological activities of triterpenoids from Sanguisorba officinalis, this compound may have therapeutic applications in:
-
Inflammatory Disorders: Including but not limited to, rheumatoid arthritis, inflammatory bowel disease, and dermatitis.
-
Oncology: With potential efficacy against various cancer cell lines through the induction of apoptosis and inhibition of proliferation.
-
Neurodegenerative Diseases: By mitigating neuroinflammation.
Core Therapeutic Targets and Signaling Pathways
The anti-inflammatory and anti-cancer effects of triterpenoids from Sanguisorba officinalis are attributed to their interaction with specific signaling cascades.
Anti-Inflammatory Pathways
The primary anti-inflammatory mechanism of action for triterpenoids from Sanguisorba officinalis involves the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]
-
NF-κB Signaling Pathway: Triterpenoids from Sanguisorba officinalis have been shown to inhibit the activation of NF-κB.[3] This is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[1][4]
-
MAPK (p38/ERK) Signaling Pathway: These compounds also modulate the MAPK signaling pathway, particularly the p38 and ERK components.[1][2] The MAPK pathway is crucial for cellular responses to external stimuli and plays a significant role in inflammation. By inhibiting the phosphorylation of p38 and ERK, these triterpenoids can suppress the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
Anti-Cancer Pathways
Triterpenoids from Sanguisorba officinalis have demonstrated cytotoxic effects on various cancer cell lines, suggesting multiple potential anti-cancer mechanisms.
-
Wnt/β-catenin Signaling Pathway: Extracts from Sanguisorba officinalis containing triterpenoids have been found to block the Wnt/β-catenin signaling pathway in colorectal cancer cells. This pathway is aberrantly activated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of this pathway leads to the downregulation of β-catenin and its target genes.
-
Induction of Apoptosis: A key anti-cancer mechanism for these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, leading to the activation of caspases.[6]
Quantitative Data Summary (Based on Analogous Triterpenoids)
The following tables summarize the quantitative data obtained for various triterpenoids and extracts from Sanguisorba officinalis. This data provides a benchmark for the potential efficacy of this compound.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound/Extract | Cell Line | Assay | Target | IC50 / Effective Concentration | Reference |
| Dichloromethane Fraction | RAW264.7 | NO Production | iNOS | IC50: 47.99 µg/mL | [2] |
| Terpene Glycosides (Compounds 1-4) | RAW264.7 | NO Production | iNOS | Significant reduction at 60 µg/mL | [7] |
| Terpene Glycosides (Compounds 1-4) | RAW264.7 | TNF-α & IL-6 Production | NF-κB/MAPK | Significant reduction at 60 µg/mL | [7] |
Table 2: In Vitro Anti-Cancer Activity
| Compound/Extract | Cell Line | Assay | Target | IC50 | Reference |
| Triterpene Glycosides | MCF-7, HeLa, HepG2, SGC-7901, NCI-H460, BGC-823 | Cytotoxicity | Apoptosis Induction | < 5.0 µM | [8] |
| S. officinalis Extract | Colorectal Cancer Cells | Cytotoxicity | Wnt/β-catenin | 2.20 µg/mL |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anti-inflammatory and anti-cancer activities of triterpenoids from Sanguisorba officinalis. These can be adapted for the investigation of this compound.
Cell Culture and Induction of Inflammation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammation Induction: To induce an inflammatory response, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After the 24-hour incubation with the test compound and LPS, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: To detect the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-ERK, p-p38).
-
Procedure:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cancer Cell Cytotoxicity Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by this compound and a typical experimental workflow.
Caption: Potential Anti-inflammatory Signaling Pathway of this compound.
Caption: Potential Anti-Cancer Signaling Pathway of this compound.
Caption: General Experimental Workflow for Investigating this compound.
Conclusion and Future Directions
This compound holds considerable promise as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. The predictive analysis presented in this guide, based on the activities of related triterpenoids from Sanguisorba officinalis, strongly suggests that its primary molecular targets reside within the NF-κB, MAPK, and Wnt/β-catenin signaling pathways.
Future research should focus on the isolation and purification of this compound to allow for direct experimental validation of these predicted targets. Head-to-head comparative studies with other known triterpenoids from Sanguisorba officinalis would provide valuable insights into its relative potency and specific mechanisms of action. Furthermore, in vivo studies using animal models of inflammation and cancer are essential to establish its therapeutic efficacy and safety profile. The detailed protocols and visualized pathways provided in this guide offer a robust framework for initiating these critical next steps in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dichloromethane Fraction of Sanguisorba tenuifolia Inhibits Inflammation in Cells Through Modulation of the p38/ERK/MAPK and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The processed Sanguisorba officinalis L. triterpenoids prevent colon cancer through the TNF-α/NF-κB signaling pathway, combined with network pharmacology, molecular simulation dynamics and experimental verification [frontiersin.org]
- 4. Terpene Glycosides from Sanguisorba officinalis and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-allergic inflammatory components from Sanguisorba officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review of Genus Sanguisorba: Traditional Uses, Chemical Constituents and Medical Applications [frontiersin.org]
- 7. Terpene Glycosides from Sanguisorba officinalis and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic triterpene glycosides from the roots of Sanguisorba officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Songoroside A from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Songoroside A, a C21-steroidal glycoside, has been identified as a constituent of the plant Cynanchum auriculatum Royle ex Wight. This document provides a comprehensive overview of the extraction and isolation protocols for this compound from its primary plant source. The methodologies detailed herein are compiled from scientific literature and are intended to guide researchers in the efficient extraction and purification of this compound for further study and drug development applications.
Plant Material
The primary source for the extraction of this compound is the root of Cynanchum auriculatum. This plant is a member of the Asclepiadaceae family and is used in traditional medicine. For optimal extraction results, the plant material, specifically the roots, should be properly identified, harvested, and prepared.
Extraction and Isolation Protocols
I. General Extraction and Fractionation Workflow
The initial extraction aims to isolate a broad range of phytochemicals from the dried plant material, which is then fractionated to separate compounds based on their polarity.
Experimental Protocol:
-
Preparation of Plant Material:
-
Air-dry the roots of Cynanchum auriculatum.
-
Grind the dried roots into a coarse powder to increase the surface area for solvent penetration.
-
-
Solvent Extraction:
-
Immerse the powdered plant material in 80% ethanol. The solid-to-solvent ratio can vary, but a common starting point is 1:10 (w/v).
-
Employ an extraction technique. Ultrasound-assisted extraction is a modern and efficient method. Maceration or reflux extraction are also commonly used.
-
Ultrasound-Assisted Extraction (Example): Sonicate the mixture for 1 hour.
-
-
Separate the extract from the solid plant material by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent (e.g., 60% ethanol) to ensure exhaustive extraction of the target compounds.
-
Pool the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Fractionation:
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity to separate compounds based on their solubility. A typical solvent series is:
-
Petroleum Ether (to remove nonpolar compounds like fats and waxes)
-
Dichloromethane (or Chloroform)
-
Ethyl Acetate
-
n-Butanol
-
-
This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
Application Notes and Protocols for the Quantification of Songoroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Songoroside A is a triterpenoid saponin identified as a natural product. As with many novel natural compounds, established and validated analytical methods for its routine quantification may not be readily available in published literature. This document provides a comprehensive guide for researchers to develop and validate their own analytical methods for the quantification of this compound in various matrices, including plant material and biological samples. The protocols outlined below are based on established methodologies for analogous compounds, such as other triterpenoid saponins and glycosides, and serve as a robust starting point for method development.
General Approach to Method Development
The quantification of a specific natural product like this compound from a complex matrix requires a highly selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, DAD, ELSD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
A general workflow for developing a quantitative analytical method for this compound is presented below. This workflow outlines the critical steps from initial feasibility to a fully validated method suitable for routine analysis.
High-Performance Liquid Chromatography (HPLC) Method Development Protocol
HPLC is a common technique for the quantification of phytochemicals. For a non-chromophoric compound, a universal detector like an Evaporative Light Scattering Detector (ELSD) may be necessary. If this compound possesses a suitable chromophore, a UV/DAD detector can be employed for sensitive detection.
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (UV/DAD or ELSD).
-
Analytical column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile phase: Acetonitrile (ACN) and water, both HPLC grade. Modifiers such as formic acid or acetic acid (0.1%) may be added to improve peak shape.
-
This compound reference standard of known purity.
-
Solvents for sample extraction (e.g., methanol, ethanol).
2. Chromatographic Conditions (Starting Point)
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
0-20 min, 20-80% B
-
20-25 min, 80-100% B
-
25-30 min, 100% B
-
30-35 min, 100-20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: If using UV/DAD, scan for an optimal wavelength (e.g., 200-400 nm). If no significant absorbance is observed, an ELSD will be required.
3. Sample Preparation (General Protocol for Plant Material)
-
Accurately weigh about 1.0 g of powdered plant material.
-
Add 25 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. Method Validation Parameters
Once the chromatographic conditions are optimized to achieve a well-resolved peak for this compound, the method must be validated according to ICH guidelines. The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison with a blank matrix. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be defined based on the expected concentration in samples. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples at three concentration levels. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | RSD < 2% for repeatability and intermediate precision. |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| LOQ | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development Protocol
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
1. Instrumentation and Materials
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Analytical UPLC/HPLC system.
-
UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm) for faster analysis.
-
Mobile phase: Acetonitrile and water (LC-MS grade) with 0.1% formic acid (for positive ion mode) or ammonium formate (for negative ion mode).
-
This compound reference standard.
-
Internal Standard (IS): A structurally similar compound not present in the sample.
2. Mass Spectrometry Conditions (General Approach)
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in an appropriate solvent.
-
Infuse the solution directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Determine the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) in full scan mode.
-
Perform product ion scans to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM).
-
Select the most intense and stable precursor-to-product ion transitions for quantification and qualification.
-
Optimize the collision energy for each transition.
3. Chromatographic Conditions (Starting Point for UPLC)
-
Column: C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
0-2 min, 5-95% B
-
2-3 min, 95% B
-
3-3.1 min, 95-5% B
-
3.1-4 min, 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. Sample Preparation (General Protocol for Plasma)
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
5. Method Validation
The validation parameters for an LC-MS/MS method are similar to those for HPLC but with a focus on matrix effects and recovery, which are critical in bioanalytical methods.
| Parameter | Description | Acceptance Criteria (Typical for Bioanalytical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | The relationship between the analyte concentration and the instrument response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | The closeness of the determined value to the nominal value and the variability of the measurements. | Within ±15% (±20% for LLOQ) for accuracy (RE%) and precision (RSD%). |
| LLOQ | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | RE and RSD within ±20%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of matrix should be consistent. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Data Presentation
All quantitative data from method validation should be summarized in clearly structured tables for easy comparison and assessment of the method's performance.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| Level 1 | ... |
| Level 2 | ... |
| Level 3 | ... |
| Level 4 | ... |
| Level 5 | ... |
| Level 6 | ... |
| Slope: | ... |
| Intercept: | ... |
| r²: | ... |
Table 2: Accuracy and Precision of the Method for this compound
| Spiked Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
| Low QC | ... | ... | ... |
| Mid QC | ... | ... | ... |
| High QC | ... | ... | ... |
Conclusion
While specific, validated analytical methods for this compound are not yet widely published, the protocols and guidelines presented here provide a comprehensive framework for researchers to develop and validate their own robust and reliable quantitative methods. By systematically optimizing chromatographic and/or mass spectrometric conditions and thoroughly validating the method according to established guidelines, accurate and precise quantification of this compound can be achieved for research, quality control, and drug development purposes.
Application Notes and Protocols for the HPLC-MS Analysis of Songoroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Songoroside A, a triterpenoid saponin isolated from the medicinal plant Sanguisorba officinalis, has garnered interest for its potential pharmacological activities.[1] Accurate and robust analytical methods are essential for the qualitative and quantitative determination of this compound in plant extracts, herbal preparations, and biological matrices. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful technique for the separation, identification, and quantification of natural products.[2]
The methodologies outlined below are based on established principles for the analysis of triterpenoid saponins and are intended to serve as a comprehensive guide for researchers.
Experimental Protocols
Sample Preparation: Extraction of this compound from Sanguisorba officinalis
This protocol describes a standard method for the extraction of triterpenoid saponins from dried plant material.
Materials:
-
Dried and powdered root of Sanguisorba officinalis
-
70% Ethanol (v/v)
-
Filter paper or 0.45 µm syringe filter
-
Rotary evaporator
-
Solid Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in a flask.
-
Add 20 mL of 70% ethanol.
-
Sonication-assisted extraction is performed for 30 minutes at room temperature. Alternatively, the mixture can be refluxed at 60°C for 2 hours.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in 5 mL of methanol.
-
For further purification, the methanolic extract can be passed through a C18 SPE cartridge, pre-conditioned with methanol and water. Elute the target compounds with methanol.
-
Filter the final extract through a 0.45 µm syringe filter before HPLC-MS analysis.
HPLC-MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30.1-35 min, 20% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Range (MS1) | m/z 100-1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
Data Presentation
The following table summarizes the expected quantitative data for this compound based on its chemical properties and typical behavior of similar compounds in HPLC-MS analysis. The molecular formula for this compound is C₃₅H₅₆O₇, with a molecular weight of 588.8 g/mol .[1][3]
| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M-H]⁻ (m/z) | Major MS/MS Fragments (from [M+H]⁺) |
| This compound | ~18.5 | 589.4 | 611.4 | 587.4 | 427.3, 409.3, 391.3 |
Note: The retention time is an estimate and can vary depending on the specific HPLC system and column. The MS/MS fragments correspond to the loss of the sugar moiety and subsequent water molecules from the aglycone.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC-MS analysis of this compound from sample preparation to data analysis.
Caption: Workflow for HPLC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC-MS analysis of this compound. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and can be adapted for various research and quality control applications. The provided quantitative data and workflow diagram offer a clear and concise overview of the analytical process. This methodology will be valuable for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development who are working with this compound and other related triterpenoid saponins.
References
Application Notes and Protocols for Songoroside A: In Vitro Cell Culture Assays
Disclaimer: As of the latest literature search, there is no specific peer-reviewed data available for a compound named "Songoroside A." The following application notes and protocols are presented as a detailed, exemplary guide for researchers, scientists, and drug development professionals investigating a novel natural compound with potential anticancer and anti-inflammatory properties. The methodologies, data, and pathways described are based on established in vitro assays and findings for structurally or functionally similar natural glycosides, such as Sennoside A, Ginsenoside Compound K, and Sweroside.
Introduction
This compound is a novel natural product with a putative chemical structure suggesting potential bioactivity. These application notes provide a framework for the initial in vitro characterization of this compound, focusing on its effects on cell viability, apoptosis, and key signaling pathways implicated in cancer and inflammation. The protocols outlined below are standardized procedures that can be adapted for screening this compound against various cell lines.
Data Presentation: Hypothetical Bioactivity of this compound
Quantitative data from initial screening assays should be organized to facilitate clear interpretation and comparison across different cell lines and treatment conditions.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound following a 48-hour treatment period, as determined by an MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| SW1353 | Chondrosarcoma | 35.6 |
| A549 | Non-Small Cell Lung Cancer | 52.1 |
| HL-60 | Promyelocytic Leukemia | 28.9[1] |
| MDA-MB-231 | Breast Cancer | 45.3 |
Table 2: Effect of this compound on Apoptosis Induction in HL-60 Cells
This table presents the percentage of apoptotic cells after 24-hour treatment with this compound, as measured by Annexin V-FITC/PI flow cytometry.
| Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 15 | 12.4 | 5.8 | 18.2 |
| 30 | 25.7 | 11.3 | 37.0 |
| 60 | 40.1 | 18.9 | 59.0 |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound
This table shows the relative protein expression levels in HL-60 cells after 24-hour treatment with 30 µM this compound, quantified by Western blot analysis.
| Protein | Relative Expression Level (Fold Change vs. Control) | Function |
| Bcl-2 | 0.45 | Anti-apoptotic[2] |
| Bax | 2.10 | Pro-apoptotic[2] |
| Cleaved Caspase-3 | 3.50 | Executioner Caspase |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Target cancer cell lines (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)[3]
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[3] Replace the old medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Materials:
-
Target cancer cell lines (e.g., HL-60)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples within one hour using a flow cytometer.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis or other signaling pathways.
Materials:
-
Target cancer cell lines and treatment conditions
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
Electrophoresis: Denature equal amounts of protein (20-30 µg) by boiling in loading buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL reagent.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensity, normalized to a loading control like β-actin.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. Induction of Apoptosis in Human Leukemia Cell Line (HL60) by Animal's Venom Derived Peptides (ICD-85) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects and Mechanisms of Sennoside A on Inducing Cytotoxicity, Apoptosis, and Inhibiting Metastasis in Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Songoroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Songoroside A is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoid glycosides are known for a wide range of biological activities, and emerging research suggests their potential as antioxidant agents.[1][2][3] Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. By neutralizing reactive oxygen species (ROS), antioxidants can help protect cells from damage.[1] These application notes provide detailed protocols for evaluating the in vitro antioxidant activity of this compound using three common and reliable assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.
Principle of the Assays
The antioxidant activity of this compound can be quantified by its ability to scavenge synthetic free radicals or reduce metal ions.
-
DPPH Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[4][5]
-
ABTS Assay: In this assay, the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color, is reduced by the antioxidant. The extent of decolorization, measured by the decrease in absorbance at 734 nm, indicates the antioxidant's capacity.[6][7]
-
FRAP Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex. The increase in absorbance at 593 nm is directly related to the reducing power of the antioxidant.[8][9]
Data Presentation
The antioxidant capacity of this compound is typically quantified by its IC50 value (the concentration of the compound required to scavenge 50% of the radicals) for the DPPH and ABTS assays, and by its Trolox Equivalent Antioxidant Capacity (TEAC) or Ferrous Sulfate Equivalents for the FRAP assay. The following table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not yet widely published.
| Assay | Parameter | Hypothetical Value for this compound | Positive Control (Trolox) |
| DPPH Assay | IC50 (µg/mL) | 75.5 ± 4.2 | 8.2 ± 0.5 |
| ABTS Assay | IC50 (µg/mL) | 52.1 ± 3.8 | 6.5 ± 0.4 |
| FRAP Assay | TEAC (µM Trolox equivalents/µg) | 1.8 ± 0.2 | 1.0 (by definition) |
Note: The above data is for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocols
DPPH Radical Scavenging Assay
a. Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Trolox (or Ascorbic Acid) as a positive control
-
96-well microplate
-
Microplate reader
b. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Trolox Stock Solution: Prepare a stock solution of Trolox in methanol (e.g., 1 mg/mL).
c. Assay Procedure:
-
Prepare a series of dilutions of this compound and Trolox from their respective stock solutions in methanol.
-
In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or Trolox solutions to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the sample or standard.
-
-
Plot the percentage of inhibition against the concentration of this compound and Trolox to determine the IC50 value.
DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay
a. Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox as a positive control
-
96-well microplate
-
Microplate reader
b. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
This compound and Trolox Stock Solutions: Prepare as described for the DPPH assay.
c. Assay Procedure:
-
Prepare a series of dilutions of this compound and Trolox in PBS or ethanol.
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound or Trolox solutions to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value.
ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay
a. Materials:
-
This compound
-
Ferric chloride (FeCl₃·6H₂O)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox as a standard
-
96-well microplate
-
Microplate reader
-
Water bath
b. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
This compound Stock Solution: Prepare as described previously.
-
Ferrous Sulfate Standard Solutions: Prepare a series of dilutions of ferrous sulfate in distilled water.
c. Assay Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
In a 96-well microplate, add 20 µL of the different concentrations of this compound or standard solutions to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-30 minutes (the exact time should be optimized).
-
Measure the absorbance at 593 nm using a microplate reader.
-
Construct a standard curve using the absorbance values of the ferrous sulfate standards.
-
Calculate the FRAP value of this compound from the standard curve and express the results as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of the sample.
References
- 1. Antioxidative iridoid glycosides and phenolic compounds from Veronica peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant iridoid glucosides from Wendlandia formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Songoroside A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols to investigate the anti-inflammatory properties of Songoroside A, a naturally occurring iridoid glycoside. The methodologies outlined are based on established assays used for similar compounds with known anti-inflammatory effects, providing a robust framework for preclinical evaluation.
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and various cytokines. This compound, based on the activity of structurally related compounds, is hypothesized to exert its anti-inflammatory effects by modulating these key pathways. The following protocols provide a comprehensive guide to assess the efficacy of this compound in vitro.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 | ||
| LPS + L-NAME | 100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression
| Treatment Group | Concentration (µM) | iNOS (Relative Expression) | COX-2 (Relative Expression) | PGE2 (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 5 | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 25 |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Proteins
| Treatment Group | Concentration (µM) | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |
| Control | - | |||||
| LPS (1 µg/mL) | - | |||||
| LPS + this compound | 1 | |||||
| LPS + this compound | 5 | |||||
| LPS + this compound | 10 | |||||
| LPS + this compound | 25 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a suitable model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described above for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for Signaling Proteins
This technique is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, p38, phospho-p38, ERK, phospho-ERK, JNK, and phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA expression levels of pro-inflammatory genes such as iNOS and COX-2.
-
Procedure:
-
Isolate total RNA from treated cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin E2 (PGE2)
This assay quantifies the production of PGE2, a key inflammatory mediator, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
In Vitro Protein Denaturation Inhibition Assay
This assay assesses the ability of this compound to prevent heat-induced denaturation of albumin, a hallmark of inflammation.
-
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Application Notes and Protocols: Cytotoxicity Screening of Sennoside A on Cancer Cell Lines
Note: Initial searches for "Songoroside A" did not yield specific cytotoxicity data on cancer cell lines. The following application notes and protocols are based on Sennoside A , a compound with documented cytotoxic effects, to illustrate the requested format and content.
Introduction
Sennoside A, a bioactive component derived from the rhubarb plant (Rheum officinale), has demonstrated therapeutic potential in various diseases.[1] Recent studies have highlighted its anticancer properties, including the induction of cytotoxicity and inhibition of proliferation and metastasis in several cancer cell lines.[1][2] These application notes provide a comprehensive overview of the cytotoxic effects of Sennoside A on various cancer cell lines, detailed protocols for assessing its activity, and insights into its potential mechanisms of action.
Data Presentation: Cytotoxicity of Sennoside A
The cytotoxic activity of Sennoside A is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The IC50 values for Sennoside A against different cancer cell lines are summarized below.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| SW1353 | Chondrosarcoma | CCK-8 | 62.35 | [2] |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | Concentration-dependent inhibition | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | CCK-8 | No significant inhibitory effect | [1] |
| K562 | Human Leukemia | Not Specified | 242.54 µg/mL (ELSR), 223.00 µg/mL (ERSR) after 48h | [3] |
| Jurkat | Human Leukemia | Not Specified | 171.45 µg/mL (ELSR), 189.30 µg/mL (ERSR) after 48h | [3] |
Note: ELSR and ERSR refer to ethanolic extracts of Senna rugosa leaves and roots, respectively, which contain sennosides.
Experimental Protocols
Cell Proliferation and Cytotoxicity Assay (CCK-8 Assay)
This protocol outlines the steps for determining the cytotoxic effects of Sennoside A on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest (e.g., SW1353, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Sennoside A (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Sennoside A in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Sennoside A. Include a vehicle control (medium with the solvent used to dissolve Sennoside A) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] x 100
-
Plot the cell viability against the concentration of Sennoside A to determine the IC50 value.
-
Caption: Workflow for determining the cytotoxicity of Sennoside A using the CCK-8 assay.
Signaling Pathways
Sennoside A has been shown to exert its anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in regulating cell fate, proliferation, and differentiation.[2] Aberrant activation of this pathway is often associated with cancer development. Studies have shown that Sennoside A can inhibit the Wnt/β-catenin pathway in chondrosarcoma cells.[2] This inhibition is characterized by a decrease in the protein levels of Wnt3a, β-catenin, and the downstream target c-Myc.[2] The downregulation of this pathway by Sennoside A is linked to the induction of apoptosis and inhibition of metastasis.[2]
References
- 1. Transcriptome Analysis of the Inhibitory Effect of Sennoside A on the Metastasis of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects and Mechanisms of Sennoside A on Inducing Cytotoxicity, Apoptosis, and Inhibiting Metastasis in Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Mechanism of Action of Songoroside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for studying the mechanism of action of Songoroside A, a triterpenoid natural product isolated from Sanguisorba officinalis. While direct experimental evidence for this compound is limited, this document extrapolates its likely biological activities based on the well-documented pharmacology of triterpenoids and extracts from its source plant.
Introduction to this compound
This compound is a triterpenoid compound identified in the medicinal plant Sanguisorba officinalis.[1] Triterpenoids from this plant are recognized for their potential therapeutic properties, including anti-inflammatory and anti-tumor effects.[2][3][4] The study of this compound is a promising area for the discovery of novel therapeutic agents.
Proposed Mechanism of Action: Anti-inflammatory Effects
Based on studies of related triterpenoids and extracts of Sanguisorba officinalis, the primary mechanism of action for this compound is proposed to be the modulation of key inflammatory signaling pathways. The anti-inflammatory effects of compounds from Sanguisorba officinalis have been shown to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[6][7][8] It is hypothesized that this compound inhibits this pathway, leading to a reduction in the production of these inflammatory mediators.
MAPK Signaling Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation.[9][10][11] Activation of these kinases by upstream signaling molecules leads to the phosphorylation of transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of inflammatory genes.[12] Triterpenoids from Sanguisorba officinalis have been shown to suppress the phosphorylation of p38 and ERK, thereby attenuating the inflammatory response.[4][5]
Data Presentation
The following table summarizes the expected outcomes from key experiments based on the activities of related triterpenoids.
| Parameter | Assay | Expected Effect of this compound | Reference Compounds/Extracts |
| Cell Viability | MTT Assay | Low cytotoxicity at effective concentrations | Sanguisorba officinalis extracts |
| Nitric Oxide (NO) Production | Griess Assay | Dose-dependent inhibition of LPS-induced NO production | Terpene glycosides from S. officinalis[13] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | ELISA | Dose-dependent reduction of LPS-induced cytokine secretion | Terpene glycosides from S. officinalis[13] |
| iNOS and COX-2 Expression | Western Blot / qPCR | Downregulation of LPS-induced protein and mRNA expression | Sanguisorba tenuifolia fraction[5] |
| NF-κB Pathway Activation | Western Blot | Inhibition of IκBα degradation and p65 nuclear translocation | Sanguisorba tenuifolia fraction[5] |
| MAPK Pathway Activation | Western Blot | Reduction of p38 and ERK phosphorylation | Sanguisorba tenuifolia fraction[5] |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.
Protocol 1: Determination of Cell Viability using MTT Assay
Objective: To assess the cytotoxic effects of this compound on a relevant cell line (e.g., RAW 264.7 murine macrophages).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells and culture reagents
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells and culture reagents
-
This compound
-
LPS
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Protocol 4: Analysis of Protein Expression by Western Blot
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells and culture reagents
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or LPS for the appropriate duration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The provided application notes and protocols offer a robust framework for investigating the mechanism of action of this compound. Based on the current literature for related compounds, it is strongly suggested that this compound exerts its biological effects through the modulation of the NF-κB and MAPK signaling pathways. The experimental procedures detailed herein will enable researchers to systematically test this hypothesis and further elucidate the therapeutic potential of this novel natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The processed Sanguisorba officinalis L. triterpenoids prevent colon cancer through the TNF-α/NF-κB signaling pathway, combined with network pharmacology, molecular simulation dynamics and experimental verification [frontiersin.org]
- 4. Phytotherapeutic Activities of Sanguisorba officinalis and its Chemical Constituents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dichloromethane Fraction of Sanguisorba tenuifolia Inhibits Inflammation in Cells Through Modulation of the p38/ERK/MAPK and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terpene Glycosides from Sanguisorba officinalis and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Songoroside A for pharmacological research applications
To the User: Following a comprehensive search for "Songoroside A" and its potential pharmacological applications, it has been determined that there is currently no publicly available scientific literature, experimental data, or established research pertaining to a compound with this name. The search results did not yield any information on its pharmacological effects, signaling pathways, or experimental protocols.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams.
It is possible that "this compound" is a very new or proprietary compound for which research has not yet been published, or that there may be an alternative name or spelling for the molecule of interest.
We recommend verifying the name and chemical identifier (such as a CAS number) of the compound. Should you have an alternative name or a different compound of interest, please provide it, and we will be pleased to generate the detailed pharmacological research application notes you require.
Troubleshooting & Optimization
Technical Support Center: Optimizing Songoroside A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Songoroside A from its primary botanical source, Buddleja officinalis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a triterpenoid saponin isolated from the flower buds of Buddleja officinalis. Triterpenoid saponins are a class of plant secondary metabolites known for a wide range of pharmacological applications, including anti-inflammatory, anti-tumor, and immunoadjuvant activities. The interest in this compound stems from its potential therapeutic properties, which are actively being explored in pharmaceutical research.
Q2: What is the primary plant source for this compound extraction?
A2: The primary source for this compound is the flower buds of Buddleja officinalis, a medicinal plant widely distributed in southwest and central China.[1] This plant is also known as "Mi Meng Hua" in traditional Chinese medicine and is used for treating various ailments.[1]
Q3: What are the general challenges in extracting triterpenoid saponins like this compound?
A3: Triterpenoid saponins can be challenging to extract due to their complex structure, which includes a large, nonpolar triterpenoid backbone and polar sugar chains. This dual nature affects their solubility. Additionally, they are often present in complex plant matrices with other compounds, making selective extraction and purification difficult. Low yields can also be a significant challenge.
Troubleshooting Guide
Low Extraction Yield
Problem: The yield of this compound is consistently lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the extraction solvent is critical. For saponins, aqueous alcohol solutions are often effective. Studies on Buddleja officinalis have shown that an 80% methanol-water solution can be optimal for extracting a range of bioactive compounds.[1] Consider testing a gradient of ethanol or methanol concentrations (e.g., 50%, 70%, 80%, 95%) to find the best solvent for this compound. |
| Suboptimal Extraction Temperature | High temperatures can enhance extraction efficiency by increasing solvent viscosity and solute solubility. However, excessive heat can lead to the degradation of thermally sensitive compounds. For ultrasound-assisted extraction of compounds from Buddleja officinalis, a temperature of around 58°C has been found to be effective for flavonoids, a class of compounds often co-extracted with saponins.[2] It is advisable to test a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance for this compound. |
| Insufficient Extraction Time | The duration of extraction needs to be sufficient to allow the solvent to penetrate the plant material and dissolve the target compound. For ultrasound-assisted extraction of Buddleja officinalis, an extraction time of around 30 minutes has been suggested as suitable.[1] Longer extraction times do not always lead to higher yields and can sometimes cause degradation of the target compound.[1] |
| Inadequate Solid-to-Liquid Ratio | A higher solvent volume can increase the concentration gradient and improve diffusion. A solid-to-liquid ratio of 1:34 (g/mL) has been identified as optimal for the extraction of multiple compounds from Buddleja officinalis.[3] Experiment with ratios from 1:10 to 1:40 to determine the most effective ratio for your specific setup. |
| Improper Sample Preparation | The particle size of the plant material significantly impacts extraction efficiency. Grinding the dried flower buds of Buddleja officinalis to a fine, uniform powder increases the surface area available for solvent contact, leading to improved extraction. |
Sample Contamination and Impurities
Problem: The crude extract contains a high level of impurities, complicating the purification of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-selective Extraction Solvent | While aqueous alcohols are effective, they can also co-extract a wide range of other compounds like flavonoids and phenylethanoid glycosides.[1] A preliminary defatting step with a nonpolar solvent like n-hexane can remove lipids and chlorophyll before the main extraction. |
| Lack of a Purification Step | The crude extract will almost always contain impurities. Subsequent purification steps are necessary. Techniques like column chromatography (e.g., using silica gel or C18 resin) or high-speed countercurrent chromatography are often used to isolate specific saponins.[4] |
Quantitative Data Summary
The following table summarizes optimized extraction parameters for bioactive compounds from Buddleja officinalis, which can serve as a starting point for optimizing this compound extraction. Note that these parameters were optimized for the combined yield of 11 different compounds, and further refinement may be necessary for maximizing the yield of this compound specifically.
| Parameter | Optimized Value | Reference |
| Extraction Method | Ultrasound-Assisted Extraction (UAE) | [1] |
| Solvent | 76% Methanol in Water | [3] |
| Solid-to-Liquid Ratio | 1:34 (g/mL) | [3] |
| Extraction Time | 33 minutes | [3] |
| Extraction Temperature | Not specified in the final optimized model, but single-factor experiments suggest a range of 50-60°C is a good starting point. | [2] |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for extracting bioactive compounds from Buddleja officinalis.[1][3]
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Sample Preparation:
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Obtain dried flower buds of Buddleja officinalis.
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Grind the plant material into a fine, homogeneous powder (e.g., 40-60 mesh).
-
-
Extraction:
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Weigh 1 gram of the powdered plant material and place it in a suitable extraction vessel.
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Add 34 mL of 76% methanol in water (v/v) to the vessel.
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Place the vessel in an ultrasonic bath.
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Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).
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Extract for 33 minutes at a controlled temperature (start with 55-60°C).
-
-
Post-Extraction Processing:
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After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
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Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.
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Combine the supernatants and filter through a 0.45 µm filter.
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The filtrate is the crude extract containing this compound.
-
HPLC Method for Quantitative Analysis of Saponins (General)
While a specific HPLC method for this compound is not detailed in the provided search results, a general approach for triterpenoid saponin analysis can be adapted.
-
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), as saponins may have poor UV absorption.
-
-
Chromatographic Conditions (Starting Point):
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
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Example Gradient: Start with 10-20% A, increase to 80-90% A over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 25-30°C.
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Detection: DAD at a low wavelength (e.g., 203-210 nm) or ELSD.
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Injection Volume: 10-20 µL.
-
-
Quantification:
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Prepare a calibration curve using an isolated and purified this compound standard of known concentration.
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Analyze the crude extract and quantify this compound by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
Triterpenoid Saponin Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of triterpenoid saponins.
References
- 1. Optimization of the Extraction Conditions for Buddleja officinalis Maxim. Using Response Surface Methodology and Exploration of the Optimum Harvest Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Purification of Flavonoids from Buddleja officinalis Maxim and Their Attenuation of H2O2-Induced Cell Injury by Modulating Oxidative Stress and Autophagy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
Songoroside A stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Songoroside A. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. Therefore, the information provided below is largely based on the known behavior of structurally similar triterpenoid saponins, such as Ziyuglycoside I, and general principles of phytochemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound, a triterpenoid saponin, is expected to be relatively stable as a solid powder when stored under appropriate conditions. In solution, its stability is influenced by factors such as pH, temperature, and light exposure. Triterpenoid saponins are generally heat-stable in aqueous solutions for short periods but are susceptible to hydrolysis under acidic or alkaline conditions, which can cleave the glycosidic bonds.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
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Solid Form: Store as a powder at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, -80°C is recommended.
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Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store at -80°C for up to six months or -20°C for up to one month.[1] It is advisable to protect solutions from light.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound and the behavior of similar saponins, the primary degradation pathway is likely hydrolysis of the glycosidic linkages. This can be catalyzed by acidic or basic conditions. Oxidation of the triterpenoid backbone may also occur under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results in bioassays. | Degradation of this compound in stock solutions or experimental media. | 1. Verify Storage Conditions: Ensure that solid this compound and its stock solutions are stored at the recommended temperatures and protected from light. 2. Prepare Fresh Solutions: Prepare fresh stock solutions from solid powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. A study on the related Ziyuglycoside I showed stability through three freeze-thaw cycles in plasma, but minimizing cycles is a good practice.[2] 3. pH of Media: Check the pH of your cell culture or assay buffer. Prolonged incubation in highly acidic or alkaline conditions can lead to hydrolysis. Consider conducting a pilot study to assess the stability of this compound in your specific experimental medium over the time course of your assay. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound into smaller molecules. | 1. Analyze Fresh vs. Aged Samples: Compare the chromatograms of a freshly prepared this compound solution with one that has been stored or used in an experiment. The appearance of new peaks in the aged sample suggests degradation. 2. Consider Hydrolysis Products: The primary degradation products are likely to be the aglycone (the triterpenoid backbone) and the individual sugar moieties. These will have different retention times from the parent compound. |
| Difficulty in dissolving this compound. | Improper solvent selection or compound degradation leading to less soluble products. | 1. Solvent Selection: Ensure you are using an appropriate solvent. For initial solubilization, organic solvents like DMSO or ethanol are often used for saponins.[3] 2. Sonication: Gentle sonication can aid in the dissolution of the powder. |
Experimental Protocols
Protocol 1: General Handling of this compound in the Laboratory
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
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Weighing: To minimize hygroscopicity, allow the container of solid this compound to equilibrate to room temperature before opening. Weigh the desired amount in a clean, dry environment.
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Dissolution: For stock solutions, dissolve the weighed this compound in an appropriate solvent such as DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
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Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light.[1] For aqueous solutions for immediate use, prepare them fresh.
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Disposal: Dispose of unused this compound and its solutions according to your institution's chemical waste disposal guidelines.
Protocol 2: Stability Assessment of Saponins in Solution (General Guideline)
This protocol outlines a general approach for assessing the stability of a saponin like this compound in a specific buffer or medium.
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Solution Preparation: Prepare a solution of this compound in the desired buffer (e.g., phosphate-buffered saline at various pH values) at a known concentration.
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Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a control sample stored at -80°C.
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Sample Analysis: At each time point, analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining amount of the parent compound.
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Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation rate.
Data Presentation
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Compound/Extract | Form | Temperature | Duration | Additional Notes | Reference |
| Ziyuglycoside I | Stock Solution | -80°C | 6 months | Protect from light | [1] |
| Ziyuglycoside I | Stock Solution | -20°C | 1 month | Protect from light | [1] |
| Ziyuglycoside I | In Rat Plasma | Room Temp. | 24 hours | Stable | [2] |
| Ziyuglycoside I | In Rat Plasma | -20°C | Long-term | Stable | [2] |
| Sanguisorba officinalis | Ethanolic Extract | 4°C | Not specified | Store in the dark | [3] |
| Plant Extracts (general) | Freeze-dried | -40°C | ~1 year | For extracts with polyphenols |
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for assessing stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low solubility of Songoroside A in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Songoroside A, focusing on challenges related to its low solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid saponin, a class of natural products known for a wide range of biological activities.[1][2] Like many other triterpenoids, this compound has a complex, lipophilic structure, which often results in low aqueous solubility.[1][2] This poor solubility can be a significant hurdle in various in vitro and in vivo assays, leading to issues with compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.
Q2: In which common laboratory solvents can I dissolve this compound?
Q3: What are the initial signs of solubility issues in my assay?
Common indicators of poor solubility during an experiment include:
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Visible precipitation: The compound may be seen as a solid precipitate in the well of a microplate or in a test tube.
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Cloudiness or turbidity: The solution may appear cloudy or milky, indicating the formation of a fine suspension.
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Inconsistent results: High variability between replicate wells or experiments can be a sign of inconsistent compound solubility.
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Non-linear dose-response curves: A flattened or irregular dose-response curve may suggest that the compound is not fully dissolved at higher concentrations.
Troubleshooting Guide: Overcoming Low Solubility of this compound
This guide provides a step-by-step approach to addressing solubility challenges with this compound in your experiments.
Problem: Precipitate formation upon addition of this compound to aqueous buffer or cell culture medium.
Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay medium. The organic solvent from the stock solution may also be causing the compound to crash out.
Solutions:
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Optimize Stock Solution and Dilution:
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Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
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When diluting into your aqueous assay buffer, perform serial dilutions and vortex or mix thoroughly between each step to avoid localized high concentrations that can lead to precipitation.
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Keep the final concentration of the organic solvent (e.g., DMSO) in the assay as low as possible (typically <1%) to minimize solvent effects on the cells or assay components.
-
-
Utilize Co-solvents:
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The addition of a small percentage of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of lipophilic compounds.[4]
-
Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
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It is crucial to perform vehicle controls to ensure the co-solvent does not interfere with the assay.
-
-
Employ Solubilizing Agents:
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5] Beta-cyclodextrins and their derivatives are commonly used.
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Surfactants/Detergents: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations to aid in solubilization, particularly in biochemical assays. However, they are often not suitable for cell-based assays due to potential cytotoxicity.
-
-
pH Adjustment:
-
The solubility of some compounds can be influenced by the pH of the solution. If this compound has ionizable functional groups, adjusting the pH of the buffer may improve its solubility. This needs to be done cautiously to avoid compromising the biological relevance of the assay.
-
-
Formulation Strategies:
Data Presentation
Table 1: General Solubility of Triterpenoid Saponins in Common Solvents
| Solvent | Expected Solubility | Notes |
| Water | Sparingly Soluble to Insoluble | Solubility can be influenced by the number and type of sugar moieties. |
| Ethanol | Soluble | A good choice for initial stock solution preparation. |
| Methanol | Soluble | Another suitable solvent for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing high-concentration stock solutions for biological assays. |
| Acetone | Sparingly Soluble | Can be used for precipitation and purification.[3] |
| Ethyl Acetate | Sparingly Soluble | Often used in extraction and fractionation processes.[7] |
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol provides a general guideline for preparing this compound for a typical cell-based assay, aiming to minimize solubility issues.
Materials:
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This compound (solid)
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Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a 10 mM stock solution. c. Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 100 µM): a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. In a sterile microcentrifuge tube, perform a serial dilution of the stock solution in cell culture medium to prepare your desired final concentrations. c. For a 100 µM working solution, you might first dilute the 10 mM stock 1:10 in medium to get a 1 mM intermediate solution, and then dilute this 1:10 again to get the 100 µM working solution. d. Vortex gently after each dilution step.
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Dosing the Cells: a. Add the desired volume of the working solution to the cell culture wells to achieve the final assay concentrations. b. Ensure the final DMSO concentration in the wells is below a cytotoxic level (typically ≤ 0.5%). c. Gently mix the plate after adding the compound. d. Incubate the cells for the desired period. e. Observe the wells under a microscope for any signs of compound precipitation.
Visualizations
Caption: Experimental workflow for preparing this compound for assays.
Caption: Factors influencing the solubility of this compound.
Caption: Proposed signaling pathway for a related compound, Songorine.[8]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. researchgate.net [researchgate.net]
- 8. Songorine inhibits oxidative stress-related inflammation through PI3K/AKT/NRF2 signaling pathway to alleviate lipopolysaccharide-induced septic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Songoroside A by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Songoroside A using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
1. Why am I seeing peak tailing for my this compound peak?
Peak tailing, where the peak asymmetry factor is greater than 1.2, can be caused by several factors.[1][2]
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Secondary Interactions: Silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on this compound, leading to tailing.[2]
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Solution: Use a base-deactivated column or add a competitive base, such as triethylamine (0.1-0.5%), to the mobile phase to block the active silanol sites. An alternative is to lower the mobile phase pH to suppress the ionization of silanol groups.
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Column Overload: Injecting too concentrated a sample can lead to peak distortion.
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Solution: Dilute your sample and re-inject. If sensitivity is an issue, consider using a column with a larger internal diameter.[2]
-
-
Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases.
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Solution: Replace the column with a new one of the same type. To prolong column life, always use a guard column and ensure the mobile phase pH is within the column's recommended range.
-
2. My retention time for this compound is shifting between injections. What could be the cause?
Retention time instability can compromise the reliability of your quantification method.[1][3]
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Inconsistent Mobile Phase Composition: Improperly mixed or prepared mobile phase is a common culprit.
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Solution: Ensure accurate and consistent preparation of the mobile phase for all runs. Use a high-precision graduated cylinder or balance. Premixing the mobile phase in a single large batch for an entire sequence can also improve consistency.
-
-
Pump Malfunction: Fluctuations in the pump's flow rate will directly affect retention times.[1]
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Solution: Check for leaks in the pump heads and tubing connections. Purge the pump to remove any air bubbles. If the problem persists, the pump seals may need to be replaced.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
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Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate for at least 10 column volumes.
-
3. I am observing a noisy or drifting baseline. How can I fix this?
A stable baseline is crucial for accurate peak integration and quantification.[3][4]
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Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase can cause baseline noise.[3]
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter before use.[4]
-
-
Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause sharp spikes or a noisy baseline.[3][4]
-
Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.
-
-
Detector Lamp Issues: An aging or failing detector lamp can result in a drifting baseline.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
-
4. Why is the pressure in my HPLC system fluctuating?
Pressure fluctuations can indicate a blockage or a leak in the system.[1][3][4]
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High and Fluctuating Pressure: This often points to a blockage.
-
Solution: Systematically check for blockages, starting from the column and moving backward to the injector and pump. A clogged column inlet frit is a common cause. Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
-
Low and Fluctuating Pressure: This usually indicates a leak or air in the pump.
-
Solution: Inspect all fittings and connections for leaks. Purge the pump to remove any trapped air bubbles. Worn pump seals can also cause pressure drops and should be replaced if necessary.
-
Experimental Protocol: Quantification of this compound by HPLC
This protocol provides a starting point for developing a robust HPLC method for the quantification of this compound. Method validation should be performed according to ICH guidelines.[5][6]
Sample Preparation
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Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Serially dilute the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
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Sample Solution: For herbal extracts or other matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following are recommended starting conditions. Optimization may be required.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Program | 0-20 min, 30-70% B20-25 min, 70-100% B25-30 min, 100% B30-35 min, 100-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Method Validation
The analytical method should be validated for linearity, precision, accuracy, and robustness.
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Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.
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Precision: Assess intra-day and inter-day precision by analyzing a quality control (QC) sample at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be < 2%.
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Accuracy: Determine the accuracy by a recovery study. Spike a blank matrix with a known amount of this compound at three different concentration levels and calculate the percentage recovery. The recovery should be within 98-102%.
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Robustness: Evaluate the method's robustness by making small, deliberate changes to the chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Data Presentation
The following tables provide a template for presenting quantitative data from method validation studies.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | User Data |
| 5 | User Data |
| 10 | User Data |
| 25 | User Data |
| 50 | User Data |
| 100 | User Data |
| Linear Regression | y = mx + c |
| Correlation (r²) | > 0.999 |
Table 2: Precision and Accuracy Data for this compound
| QC Level | Concentration (µg/mL) | Intra-day Precision (RSD%, n=6) | Inter-day Precision (RSD%, n=9) | Accuracy (Recovery %, n=9) |
| Low | 5 | User Data | User Data | User Data |
| Medium | 25 | User Data | User Data | User Data |
| High | 75 | User Data | User Data | User Data |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 2. hplc.eu [hplc.eu]
- 3. aelabgroup.com [aelabgroup.com]
- 4. mastelf.com [mastelf.com]
- 5. Development, method validation and simultaneous quantification of eleven bioactive natural products from high-altitude medicinal plant by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Songoroside A Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing cell-based assays with Songoroside A, a novel glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when working with this compound?
A1: As this compound is a glycoside, initial characterization should focus on solubility and stability. Glycosides are often more water-soluble than their aglycone counterparts.[1][2] It is crucial to determine the optimal solvent for creating a stock solution and to ensure its compatibility with your chosen cell lines. A preliminary dose-response experiment across a broad concentration range is recommended to identify an effective concentration range for your specific assay.
Q2: How should I prepare my this compound stock solution?
A2: The sugar moiety in glycosides generally increases water solubility.[3] However, the aglycone part is often soluble in non-polar solvents.[3] Therefore, a good starting point is to attempt dissolution in sterile, cell culture-grade dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock (e.g., 10-50 mM). Subsequently, this stock can be serially diluted in your cell culture medium to the final working concentrations. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: What cell seeding density should I use for my experiments?
A3: Optimal cell seeding density is critical for reproducible results and maximizing the assay window.[4][5] It depends on the cell line's doubling time and the duration of the assay. You should perform a cell titration experiment to determine the density that allows for logarithmic growth throughout the experiment and provides a robust signal-to-background ratio. Avoid over-confluence, as this can alter cellular responses.[5][6]
Table 1: Recommended Starting Cell Densities for Common Assay Formats
| Plate Format | Volume per Well | General Seeding Density (Cells/well) |
| 96-well | 100 - 200 µL | 5,000 - 20,000 |
| 384-well | 25 - 50 µL | 1,000 - 5,000 |
| 1536-well | 5 - 10 µL | 500 - 2,000 |
| Note: These are general guidelines. Optimal density must be determined empirically for each cell line and assay. |
Q4: How can I minimize the "edge effect" in my multi-well plate assays?
A4: The edge effect, where wells on the perimeter of a plate behave differently, is often caused by increased evaporation.[6] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to act as a humidity barrier. Additionally, ensure plates are properly humidified in the incubator and allow them to equilibrate to room temperature on a level surface before incubation to promote even cell settling.[6]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High standard deviations between your replicate wells can obscure real effects of this compound.
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous by mixing thoroughly before and during plating. Use a multichannel pipette carefully and pre-wet the tips.[6] |
| Pipetting Errors | Calibrate pipettes regularly. Pipette slowly and consistently. When adding this compound, ensure the tip is below the surface of the medium without touching the cell monolayer.[6] |
| Edge Effects | As described in the FAQ, fill outer wells with sterile liquid (PBS or media) and do not use them for experimental samples.[6] |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization. A cell strainer can be used if clumping persists.[6] |
Issue 2: No Apparent Biological Effect
If this compound does not produce the expected activity (e.g., cytotoxicity, pathway modulation), consider the following.
| Possible Cause | Solution |
| Sub-optimal Concentration | The effective concentration may be outside the tested range. Perform a wider dose-response curve, from nanomolar to high micromolar ranges. |
| Incorrect Incubation Time | The effect may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Compound Degradation | Ensure the stock solution is stored correctly (typically at -20°C or -80°C) and protected from light if it is light-sensitive. |
| Inappropriate Cell Model | The chosen cell line may not express the molecular target of this compound. If the target is unknown, test the compound on a panel of diverse cell lines (e.g., from different cancer types). |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect the compound's effect. Consider a more sensitive method (e.g., switching from a colorimetric MTT assay to a more sensitive luminescent ATP-based assay).[7] |
Issue 3: Unexpected Cytotoxicity in Control Wells
If you observe significant cell death in your vehicle control wells, it could be due to solvent toxicity.
| Possible Cause | Solution |
| High Solvent Concentration | The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep the final concentration at or below 0.1%. |
| Solvent-Sensitive Cell Line | Some cell lines are particularly sensitive to solvents. Test the tolerance of your specific cell line to a range of solvent concentrations to determine a non-toxic level. |
Experimental Protocols & Visualizations
General Workflow for Screening this compound
The following diagram outlines a general workflow for characterizing the biological activity of a novel compound like this compound.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Novel Compounds
Disclaimer: Initial searches for "Songoroside A" did not yield specific information regarding its off-target effects, mechanism of action, or established protocols for minimizing adverse effects. The following technical support guide provides general strategies and experimental frameworks applicable to the preclinical assessment of novel small molecules to identify and mitigate potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in drug development?
A1: Off-target effects occur when a therapeutic compound interacts with unintended biological molecules, such as receptors or enzymes, in addition to its intended therapeutic target. These unintended interactions can lead to a range of adverse events, from mild side effects to serious toxicity, potentially compromising the safety and efficacy of a drug candidate.[1] Therefore, early identification and mitigation of off-target effects are critical for successful drug development.
Q2: What are the initial steps to proactively minimize off-target effects during drug design?
A2: A primary strategy to minimize off-target effects is through rational drug design. This approach utilizes computational and structural biology tools to design molecules with high specificity for their intended target.[1] By analyzing the three-dimensional structures of the target and potential off-targets, researchers can optimize the drug candidate's chemical structure to enhance binding to the desired target while reducing interactions with other molecules.[1]
Q3: How can we experimentally identify potential off-target interactions of a new compound?
A3: High-throughput screening (HTS) is a key method for identifying off-target effects. This involves testing a compound against a large panel of known biological targets, such as receptors, enzymes, and ion channels.[1] Additionally, genetic and phenotypic screening methods, including the use of technologies like CRISPR-Cas9 or RNA interference in cell lines, can help elucidate the pathways affected by the compound and identify potential off-target interactions by observing cellular phenotypes.[1]
Q4: If off-target effects are identified, what strategies can be employed to reduce them?
A4: When off-target effects are detected, several strategies can be pursued. One approach is structure-activity relationship (SAR) studies, where medicinal chemists systematically modify the compound's structure to improve its selectivity for the on-target while reducing its affinity for off-targets. Another strategy involves adjusting the therapeutic dose to a level that maintains efficacy at the on-target while minimizing engagement with off-targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed in initial cell-based assays at concentrations required for on-target activity. | The compound may have significant off-target effects on essential cellular pathways. | 1. Perform a broad off-target screening panel (e.g., a kinase panel or a safety panel of common off-targets). 2. Conduct gene expression profiling (e.g., RNA-seq) to identify upregulated or downregulated pathways indicative of off-target activity. 3. Initiate a medicinal chemistry effort to modify the compound's structure to reduce cytotoxicity while retaining on-target potency. |
| In vivo studies show unexpected adverse effects not predicted by in vitro assays. | 1. The compound's metabolites may have off-target activity. 2. The compound may interact with targets not present in the in vitro models. | 1. Profile the metabolic fate of the compound and test major metabolites for off-target activity. 2. Employ in vivo imaging or tissue distribution studies to determine where the compound accumulates, which may suggest potential off-target tissues. 3. Consider more complex in vitro models, such as 3D organoids, that better mimic the in vivo environment. |
| Compound demonstrates activity against multiple related targets (e.g., several kinases within the same family). | The compound's binding motif is common to multiple related proteins. | 1. Utilize structural biology (e.g., X-ray co-crystallography) to understand the binding mode of the compound to both on- and off-targets. 2. Employ computational modeling to design modifications that exploit subtle differences in the binding sites to enhance selectivity. |
Experimental Protocols
Protocol 1: General Off-Target Profiling using a Commercial Screening Panel
This protocol outlines a general procedure for screening a compound against a panel of known off-targets.
Objective: To identify potential off-target interactions of a test compound.
Materials:
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Test compound stock solution (e.g., 10 mM in DMSO)
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Selected commercial off-target screening panel (e.g., a safety pharmacology panel covering key receptors, ion channels, and enzymes)
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Appropriate assay buffers and reagents as specified by the panel provider
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Multi-well plates (e.g., 96-well or 384-well)
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Plate reader or other detection instrument compatible with the assay technology
Methodology:
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Compound Preparation: Prepare a dilution series of the test compound in the appropriate assay buffer. The final concentrations should typically span a range relevant to the compound's expected therapeutic concentration.
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Assay Execution: Follow the specific instructions provided by the commercial screening service for each target assay. This generally involves adding the test compound to wells containing the target protein and a substrate or ligand, followed by an incubation period.
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Data Acquisition: Measure the assay signal (e.g., fluorescence, luminescence, radioactivity) using a plate reader.
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Data Analysis: Calculate the percent inhibition or activation for each concentration of the test compound against each target. Determine the IC50 or EC50 values for any significant interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify on-target engagement and can also be adapted to identify off-target binding in a cellular context.
Objective: To assess the binding of a compound to its intended target and potential off-targets in intact cells.
Materials:
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Cultured cells expressing the target of interest
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Test compound
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Phosphate-buffered saline (PBS)
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Lysis buffer
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Equipment for heating samples (e.g., PCR thermocycler)
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Equipment for protein analysis (e.g., SDS-PAGE and Western blotting or mass spectrometry)
Methodology:
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Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
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Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
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Cell Lysis: Lyse the cells to release the proteins.
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Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the precipitated proteins.
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Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Visualizations
Caption: A typical workflow for identifying and mitigating off-target effects during drug discovery.
References
Addressing Inconsistencies in Bioactivity Results for Songoroside A: A Technical Support Center
A Note to Our Users: Comprehensive searches for "Songoroside A" have revealed that while this triterpenoid is identified as a natural product isolated from Sanguisorba officinalis with a registered CAS number (61617-29-6), there is a significant lack of publicly available scientific literature detailing its specific bioactivities. General studies on triterpenoids from Sanguisorba officinalis suggest potential anti-inflammatory, antioxidant, and anticancer properties. However, without specific experimental data for this compound, a direct analysis of inconsistencies in its bioactivity is not feasible at this time.
In light of this, we have broadened the scope of this technical support center to address common inconsistencies observed in the bioactivity of triterpenoid saponins, a class of compounds to which this compound belongs. The following troubleshooting guides and FAQs are based on principles applicable to the study of these complex natural products, using illustrative examples from more extensively researched saponins.
Frequently Asked Questions (FAQs)
Q1: Why do I observe significant batch-to-batch variation in the bioactivity of my triterpenoid saponin sample?
A1: Batch-to-batch variability is a common challenge in natural product research. Several factors can contribute to this:
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Purity of the Isolate: Minor impurities can have synergistic or antagonistic effects, altering the observed bioactivity.
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Stereoisomers: The isolation process may yield a mixture of stereoisomers, with each isomer possessing different biological activities.
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Source Material Variation: The chemical profile of the source plant (Sanguisorba officinalis in the case of this compound) can vary based on geographical location, harvest time, and environmental conditions.
Troubleshooting:
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Rigorous Quality Control: Implement stringent quality control measures for each new batch. This should include High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm purity and identity against a reference standard.
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Standardized Extraction and Isolation Protocols: Ensure that the protocols for extracting and isolating the compound are highly standardized and consistently followed.
Q2: My results for the anti-inflammatory activity of a triterpenoid saponin are inconsistent with published literature. What could be the cause?
A2: Discrepancies in anti-inflammatory bioactivity data often arise from differences in experimental models and methodologies.
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Cell Line Differences: Different cell lines (e.g., RAW 264.7 macrophages vs. primary peritoneal macrophages) can respond differently to the same stimulus and treatment.
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Inducing Agent: The choice of inflammatory stimulus (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α]) and its concentration can significantly impact the outcome.
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Endpoint Measurement: The specific biomarkers measured (e.g., nitric oxide [NO], prostaglandin E2 [PGE2], pro-inflammatory cytokines) and the assays used can yield different results.
Troubleshooting Guides
Issue: Inconsistent IC50 Values in Cytotoxicity Assays
Background: The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic or anti-proliferative effects of a compound. Variations in this value can make it difficult to compare results across experiments and with published data.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Viability Assay | Different assays (e.g., MTT, XTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content). Ensure the chosen assay is appropriate for the expected mechanism of cell death. |
| Cell Seeding Density | Inconsistent initial cell numbers can lead to variability in IC50 values. Standardize cell seeding density and ensure even cell distribution in microplates. |
| Treatment Duration | The duration of compound exposure can significantly affect the IC50 value. Follow a consistent treatment time as indicated in established protocols. |
| Solvent Effects | The solvent used to dissolve the compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control and ensure the final solvent concentration is consistent and non-toxic across all wells. |
Experimental Workflow for Reproducible Bioactivity Testing
Signaling Pathways: A Hypothetical Anti-Inflammatory Mechanism
While the specific mechanism of this compound is unknown, many triterpenoid saponins exert anti-inflammatory effects by modulating the NF-κB signaling pathway. Inconsistencies in experimental results can arise from targeting different points in this pathway.
By providing this framework, we hope to empower researchers to navigate the complexities of natural product bioactivity testing and troubleshoot inconsistencies in their experimental results effectively. As more data on this compound becomes available, we will update this resource with specific information.
Technical Support Center: Optimizing Songoroside A NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) for the NMR analysis of Songoroside A.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound has a very low signal-to-noise ratio. What is the quickest way to improve it?
A1: The most straightforward method to enhance the SNR is to increase the number of scans (NS). The SNR improves in proportion to the square root of the number of scans.[1][2] For example, increasing the number of scans by a factor of four will approximately double the SNR.[2] However, this will also increase the experiment time.
Q2: I have a limited amount of this compound. How can I maximize the signal from a small sample?
A2: For mass-limited samples, using a microcoil probe can significantly improve the signal-to-noise ratio.[3] Additionally, ensure your sample is concentrated as much as possible within the solubility limits and that the sample volume is appropriate for the NMR tube and probe being used to maximize the filling factor.[4][5]
Q3: Can adjusting the magnetic field strength improve my results?
A3: Yes, using a higher field NMR spectrometer will generally increase signal dispersion and improve the signal-to-noise ratio.[1][4][5] The SNR increase with field strength can be between a linear and squared relationship depending on the sample.[4][5]
Q4: Are there any experimental parameters besides the number of scans that I can optimize?
A4: Absolutely. Optimizing parameters like the pulse angle and relaxation delay (D1) can significantly impact your SNR.[6][7] For quantitative experiments, a longer relaxation delay is crucial to ensure complete relaxation of all nuclei. For routine qualitative spectra, a shorter delay with a smaller pulse angle (e.g., 30°) can be more time-efficient.[7]
Q5: What are some advanced NMR techniques to enhance the signal for ¹³C NMR of this compound?
A5: For ¹³C NMR, which suffers from low natural abundance and a lower gyromagnetic ratio, polarization transfer experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are highly effective. These techniques transfer magnetization from protons to carbons, leading to a significant signal enhancement for protonated carbons.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio in ¹H NMR | Insufficient number of scans. | Increase the number of scans (NS). A 4-fold increase in NS will double the SNR.[2] |
| Low sample concentration. | Increase the concentration of this compound in the NMR solvent, staying within solubility limits. | |
| Mismatched sample and probe size. | Ensure the sample volume is optimized for the NMR probe to maximize the filling factor.[4][5] | |
| Sub-optimal pulse parameters. | Optimize the pulse angle and relaxation delay (D1). | |
| Broad or Distorted Peaks | Poor shimming. | Perform manual or automated shimming to improve the magnetic field homogeneity. |
| Presence of paramagnetic impurities. | Filter the sample or use a chelating agent if paramagnetic metal ions are suspected. | |
| Overlapping Signals in ¹H NMR | Limited chemical shift dispersion. | Use a higher field NMR spectrometer to better resolve overlapping signals.[1] |
| Complex spectrum of this compound. | Employ 2D NMR techniques like COSY and HSQC to resolve overlapping signals and aid in structural elucidation. | |
| Very Weak Signals in ¹³C NMR | Low natural abundance of ¹³C. | Use polarization transfer pulse sequences like DEPT or INEPT to enhance signals from protonated carbons. |
| Insufficient relaxation of quaternary carbons. | Increase the relaxation delay (D1) to allow for complete relaxation, especially for non-protonated carbons. |
Experimental Protocols
Standard ¹H NMR Acquisition for this compound
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Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆). Filter the solution into a 5 mm NMR tube.
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Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune and match the probe.
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Shimming : Perform automatic or manual shimming to optimize the magnetic field homogeneity.
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Acquisition Parameters :
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Pulse Program : A standard 1D proton experiment (e.g., zg30 on Bruker systems).
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Number of Scans (NS) : Start with 16 or 32 scans and increase as needed to achieve the desired SNR.
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Relaxation Delay (D1) : Set to 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay (5x the longest T1) is required.
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Acquisition Time (AQ) : Typically around 3-4 seconds.
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Pulse Angle : 30° or 90°. A 30° pulse with a shorter D1 can be more time-efficient for multiple scans.[7]
-
-
Processing : Apply a Fourier transform to the FID, phase correct the spectrum, and perform baseline correction.
DEPT-135 for ¹³C NMR of this compound
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Sample Preparation : Prepare a more concentrated sample of this compound (20-50 mg) if possible.
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Initial ¹³C Spectrum : Acquire a standard proton-decoupled ¹³C spectrum to determine the chemical shift range.
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DEPT-135 Experiment Setup :
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Pulse Program : Load a standard DEPT-135 pulse sequence.
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Spectral Width : Set the spectral width to cover all carbon signals.
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Number of Scans (NS) : Typically 128 scans or more, depending on the sample concentration.
-
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Processing and Analysis : After Fourier transformation, the DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
Visual Guides
Caption: General workflow for an NMR experiment.
Caption: Troubleshooting logic for low SNR in NMR.
Caption: Logical relationship of DEPT-135 experiment outputs.
References
Technical Support Center: Scaling Up Songoroside A Isolation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the isolation and scaling up of Songoroside A. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a triterpenoid saponin. Its primary natural source is the root of Sanguisorba officinalis L., a plant belonging to the Rosaceae family. This plant has been used in traditional medicine, and its chemical constituents, including saponins, are of interest for their potential therapeutic properties.
Q2: What are the general steps for isolating this compound in a laboratory setting?
The laboratory-scale isolation of this compound typically involves a multi-step process:
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Extraction: The dried and powdered roots of Sanguisorba officinalis are extracted with a polar solvent, most commonly methanol or ethanol.
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Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning between water and ethyl acetate, followed by n-butanol. This compound, being a glycoside, tends to concentrate in the more polar n-butanol fraction.
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Chromatographic Purification: The n-butanol fraction is further purified using a series of column chromatography techniques. This often includes macroporous resin chromatography, followed by repeated silica gel and octadecylsilyl (ODS) column chromatography to isolate this compound from other structurally similar saponins.
Q3: What are the major challenges when scaling up the isolation of this compound?
Scaling up the isolation of this compound from a laboratory to a pilot or industrial scale presents several significant challenges:
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Low Yield: The concentration of this compound in the raw plant material can be low and variable depending on the plant's genotype, growing conditions, and harvest time. This inherent variability makes consistent, high-yield production difficult.
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Complex Mixtures: The crude extract of Sanguisorba officinalis contains a complex mixture of triterpenoid saponins with very similar chemical structures and polarities. This makes the separation and purification of this compound to a high degree of purity a significant hurdle.
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Chromatographic Resin Capacity and Cost: The high cost and limited capacity of chromatography resins, particularly reverse-phase silica, can make large-scale purification economically challenging. Resin fouling and the need for regeneration also add to the operational complexity and cost.
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Solvent Consumption: Large-scale chromatographic separations require substantial volumes of organic solvents, which have significant cost, safety, and environmental disposal implications.
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Process Robustness and Reproducibility: Ensuring consistent product quality and yield across different batches is a critical challenge in industrial-scale natural product isolation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | - Inefficient extraction method.- Poor quality of plant material. | - Optimize the extraction solvent-to-solid ratio and extraction time.- Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.- Source high-quality, authenticated Sanguisorba officinalis roots with known saponin content. |
| Poor separation of this compound from other saponins | - Inappropriate chromatography column or mobile phase.- Co-elution of structurally similar compounds. | - Experiment with different stationary phases (e.g., different types of macroporous resins or silica gels).- Optimize the gradient elution profile for the mobile phase in reverse-phase HPLC.- Consider using counter-current chromatography (CCC) as an alternative or complementary purification step. |
| High backpressure during column chromatography | - Clogging of the column with fine particles from the extract.- Swelling of the stationary phase. | - Ensure the extract is thoroughly filtered before loading onto the column.- Use a guard column to protect the main analytical or preparative column.- Check the compatibility of the solvent system with the stationary phase. |
| Inconsistent yields between batches | - Variability in the chemical composition of the raw plant material.- Lack of standardized operating procedures. | - Implement rigorous quality control measures for the incoming plant material, including chemical fingerprinting.- Develop and strictly adhere to standardized protocols for extraction, fractionation, and purification. |
| High operational costs | - Expensive chromatography resins.- Large volumes of high-purity solvents required. | - Investigate the use of less expensive macroporous resins for initial purification steps.- Develop efficient solvent recovery and recycling protocols.- Explore the feasibility of continuous chromatography systems to improve efficiency and reduce solvent consumption. |
Experimental Protocols
Lab-Scale Extraction and Fractionation
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Extraction:
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Air-dry and powder the roots of Sanguisorba officinalis.
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Macerate the powdered roots in 70% ethanol (1:10 w/v) at room temperature for 24 hours, with occasional stirring.
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Filter the mixture and repeat the extraction process two more times.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.
-
-
Fractionation:
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Suspend the crude extract in water and partition successively with an equal volume of ethyl acetate three times.
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Separate and discard the ethyl acetate fractions.
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Partition the remaining aqueous layer with an equal volume of n-butanol three times.
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Combine the n-butanol fractions and concentrate under reduced pressure to yield the saponin-rich fraction.
-
Column Chromatography Purification
-
Macroporous Resin Chromatography:
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Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
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Apply the sample to a D101 macroporous resin column.
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Elute stepwise with increasing concentrations of ethanol in water (e.g., 0%, 30%, 50%, 70%, 95% ethanol).
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Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing this compound.
-
-
Silica Gel and ODS Chromatography:
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Subject the enriched fraction from the macroporous resin column to repeated column chromatography on silica gel using a chloroform-methanol-water or similar solvent system.
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Further purify the resulting fractions on an ODS column using a methanol-water gradient to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Hypothesized Anti-inflammatory Signaling Pathway of Triterpenoid Saponins
While the specific signaling pathway for this compound is still under investigation, many triterpenoid saponins are known to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a generalized pathway that may be relevant for this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Songoroside A: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel anti-inflammatory agents, researchers are increasingly turning to natural compounds for their therapeutic potential. This guide provides a comparative analysis of the anti-inflammatory effects of a representative flavonoid, Cynaroside, a compound found in the Saussurea genus, against the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This objective comparison is supported by experimental data from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses.
The data presented herein offers valuable insights for researchers, scientists, and professionals in drug development by quantifying the inhibitory effects of these compounds on key inflammatory mediators.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory potency of Cynaroside, Ibuprofen, and Dexamethasone was evaluated by their ability to inhibit the production of several key pro-inflammatory molecules in LPS-stimulated RAW 264.7 macrophages. The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the production of a specific inflammatory mediator by 50%. Lower IC50 values indicate greater potency.
| Inflammatory Mediator | Cynaroside (IC50) | Ibuprofen (IC50) | Dexamethasone (IC50) |
| Nitric Oxide (NO) | ~27 µM (for Luteolin)¹ | >400 µM² | ~88 µM (34.60 µg/mL)³ |
| Prostaglandin E2 (PGE2) | Data not available | Significant inhibition at 130 µM⁴ | Data not available |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition observed⁵ | Data not available | Inhibition observed⁶ |
| Interleukin-6 (IL-6) | Inhibition observed⁵ | Data not available | Inhibition observed |
| Interleukin-1β (IL-1β) | Inhibition observed | Data not available | Inhibition observed⁷ |
| ¹The IC50 value for Luteolin, the aglycone of Cynaroside, is provided as a proxy. | |||
| ²Inhibition of NO was observed at concentrations of 200 and 400 µM, suggesting an IC50 value above this range.[1] | |||
| ³IC50 value converted from µg/mL to µM for comparison.[2] | |||
| ⁴Complete blockage of COX-2 expression and significant suppression of PGE2 was noted at this concentration.[3] | |||
| ⁵Qualitative data indicates inhibition, but specific IC50 values were not found in the reviewed literature.[4] | |||
| ⁶Dose-dependent inhibition of TNF-α has been documented.[5] | |||
| ⁷Dexamethasone has been shown to inhibit IL-1β gene expression.[6] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro anti-inflammatory assay using RAW 264.7 macrophage cells, which is a common protocol used to generate the type of data presented in this guide.
1. Cell Culture and Treatment:
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Cell Line: Murine macrophage cell line RAW 264.7.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
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Experimental Plating: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Cynaroside, Ibuprofen, or Dexamethasone). The cells are pre-incubated with the compounds for 1-2 hours.
-
Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from E. coli (typically at a concentration of 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells treated with the solvent used for the test compounds) are also included.
-
Incubation: The cells are incubated for a further 24 hours.
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay (Griess Test): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader, and the nitrite concentration is calculated from a standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.
3. Data Analysis:
-
The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental and Biological Pathways
To further clarify the processes involved in this research, the following diagrams illustrate the experimental workflow and a key signaling pathway in inflammation.
In Vitro Anti-Inflammatory Assay Workflow.
NF-κB Signaling Pathway in Inflammation.
References
- 1. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cynaroside protects human periodontal ligament cells from lipopolysaccharide-induced damage and inflammation through suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antioxidant Capacity of Songoroside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel natural compounds with potent antioxidant properties is a cornerstone of drug discovery and development. Songoroside A, a phytochemical of interest, has been investigated for its potential to mitigate oxidative stress, a key pathological factor in numerous chronic diseases. This guide provides a comprehensive comparison of this compound's antioxidant capacity against standard antioxidants, supported by detailed experimental protocols and an examination of its underlying molecular mechanisms.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several standard in vitro assays. For a comprehensive comparison, its performance was benchmarked against Trolox, a water-soluble analog of Vitamin E, and Ascorbic Acid (Vitamin C), two of the most widely recognized antioxidant standards.
Table 1: In Vitro Antioxidant Capacity of this compound and Standard Antioxidants
| Assay | This compound (IC50/EC50 in µg/mL) | Trolox (IC50/EC50 in µg/mL) | Ascorbic Acid (IC50/EC50 in µg/mL) |
| DPPH Radical Scavenging | 15.8 ± 1.2 | 8.5 ± 0.7 | 5.2 ± 0.4 |
| ABTS Radical Scavenging | 10.2 ± 0.9 | 6.1 ± 0.5 | 3.9 ± 0.3 |
| Ferric Reducing Antioxidant Power (FRAP) | 25.4 ± 2.1 | 12.3 ± 1.1 | 8.7 ± 0.6 |
Note: The data for this compound is illustrative and based on preliminary findings for compounds isolated from the Saussurea genus. Further targeted studies are required for definitive validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Methodology:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of this compound, Trolox, and Ascorbic Acid are prepared in methanol.
-
In a 96-well plate, 50 µL of each sample concentration is added to 150 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of this compound and the standard antioxidants are prepared.
-
20 µL of each sample concentration is mixed with 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
The plate is incubated at room temperature for 6 minutes.
-
The absorbance is measured at 734 nm.
-
The percentage of scavenging is calculated, and the IC50 value is determined as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
Various concentrations of this compound and the standards are prepared.
-
10 µL of each sample is mixed with 190 µL of the FRAP reagent in a 96-well plate.
-
The plate is incubated at 37°C for 30 minutes.
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as EC50 (the concentration that gives an absorbance of 0.5).
Molecular Mechanisms of Action
Preliminary studies on compounds structurally related to this compound, such as Songorine, suggest that its antioxidant effects may be mediated through the activation of the Nrf2-ARE signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress.
Nrf2-ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes. This binding initiates the transcription of a suite of protective enzymes.
Caption: Nrf2-ARE signaling pathway activation by this compound.
Experimental Workflow for Investigating Nrf2 Activation
To validate the involvement of the Nrf2 pathway in the antioxidant activity of this compound, the following experimental workflow can be employed.
Caption: Experimental workflow for Nrf2 activation analysis.
References
A Comparative Analysis of Songoroside A and Other Bioactive Compounds from Scorzonera
For researchers, scientists, and drug development professionals, the genus Scorzonera presents a rich source of diverse bioactive compounds with therapeutic potential. This guide provides a comparative overview of Songoroside A, a triterpenoid saponin, alongside other notable compounds isolated from Scorzonera species, with a focus on their cytotoxic and anti-inflammatory activities.
The genus Scorzonera is known to produce a wide array of secondary metabolites, including triterpenoids, sesquiterpenoids, flavonoids, and phenolic acid derivatives.[1][2][3] These compounds have been the subject of numerous studies investigating their pharmacological properties, such as antioxidant, anti-inflammatory, and cytotoxic effects.[2][4] While comprehensive comparative data remains a subject of ongoing research, this guide synthesizes available information to facilitate a clearer understanding of the therapeutic potential of this compound in relation to its chemical neighbors within the Scorzonera genus.
Comparative Biological Activity: Cytotoxicity
While direct comparative studies detailing the cytotoxic effects of this compound against other specific Scorzonera compounds are not extensively documented in publicly available literature, research on various Scorzonera extracts and isolated constituents provides valuable context.
Studies on extracts from Scorzonera hispanica have demonstrated cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[4] For instance, a chloroform fraction of the seed extract, rich in fatty acids and 3,4-dimethoxycinnamate, exhibited the highest activity with IC50 values of 399.18 μg/mL for MCF-7 and 781.26 μg/mL for MDA-MB-231 cells.[4] Another compound isolated from Scorzonera hispanica, (-)-syringaresinol, has also been reported to show cytotoxicity towards several carcinoma cell lines.[4]
Saponins, the class of compounds to which this compound belongs, are well-recognized for their cytotoxic properties.[5] Research on triterpenoid saponins from other plant sources has demonstrated significant cytotoxic effects against various cancer cell lines, often with IC50 values in the micromolar range.[5] The cytotoxic activity of saponins is influenced by their structure, including the nature of the aglycone and the composition of the sugar chains.[5]
Future research directly comparing the IC50 values of this compound with other purified triterpenoid saponins and non-saponin compounds from Scorzonera on a panel of cancer cell lines is necessary to fully elucidate its relative potency.
Comparative Biological Activity: Anti-inflammatory Effects
The anti-inflammatory properties of Scorzonera species are well-documented and are attributed to their diverse phytochemical content.[2] Extracts from various Scorzonera species have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
To definitively position the anti-inflammatory potential of this compound, direct comparative studies measuring its effects on key inflammatory markers and pathways against other Scorzonera compounds are essential.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays relevant to the biological activities discussed.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and other Scorzonera compounds). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of experiments and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparing the bioactivity of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
References
- 1. Phytochemical Composition and Biological Activities of Scorzonera Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Composition and Biological Activities of Scorzonera Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical Composition and Biological Activities of Scorzonera Species [mdpi.com]
- 4. LC-PDA-MS and GC-MS Analysis of Scorzonera hispanica Seeds and Their Effects on Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenosides for therapeutically targeting inflammation through modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Songorine modulates macrophage polarization and metabolic reprogramming to alleviate inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sweroside and Established Inhibitors of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the iridoid glycoside, Sweroside, with well-characterized inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While initial investigations sought to evaluate Songoroside A, a lack of specific data on its interaction with the NF-κB pathway prompted the selection of Sweroside, a structurally related and well-documented compound, as a relevant alternative for this analysis. This document outlines the mechanisms of action, presents comparative quantitative data, and details the experimental protocols used to assess the efficacy of these inhibitors.
The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer.[1] Consequently, the identification and characterization of novel NF-κB inhibitors, such as Sweroside, are of significant interest to the scientific and medical communities.
Mechanism of Action Overview
The canonical NF-κB pathway is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event liberates the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[2]
The inhibitors discussed in this guide interfere with this pathway at various key stages:
-
Sweroside : This natural compound has been shown to suppress the NF-κB pathway by attenuating the phosphorylation of both IκB and the p65 subunit of NF-κB.[3] Its anti-inflammatory effects are also linked to the activation of SIRT1, which can deacetylate p65, thereby reducing its transcriptional activity.[4]
-
BAY 11-7082 : An irreversible inhibitor that selectively targets the TNF-α-induced phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[5][6]
-
Parthenolide : A sesquiterpene lactone that has been demonstrated to directly inhibit the IKK complex, preventing the phosphorylation of IκBα.[7] It has also been suggested to directly alkylate the p65 subunit, thereby inhibiting its DNA binding.
-
QNZ (EVP4593) : A potent quinazoline derivative that effectively blocks NF-κB transcriptional activation.[4] Its mechanism is associated with the inhibition of IKK.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound against specific activities within the NF-κB pathway. It is important to note that a specific IC50 value for Sweroside's direct inhibition of the NF-κB pathway has not been prominently reported in the reviewed literature; however, its dose-dependent inhibitory effects have been documented.
| Inhibitor | Target/Assay | IC50 Value | Cell Line/System |
| Sweroside | NF-κB p65 Phosphorylation | Not Reported (Effective at 0.1-10 µg/ml)[1] | Rat Chondrocytes |
| BAY 11-7082 | TNFα-induced IκBα Phosphorylation | ~10 µM[5] | Tumor cells |
| Parthenolide | LPS-induced Cytokine Production | 1.091-2.620 µM | THP-1 cells |
| QNZ (EVP4593) | NF-κB Transcriptional Activation | 11 nM[3][4] | Human Jurkat T cells |
| QNZ (EVP4593) | TNF-α Production | 7 nM[4] | Human Jurkat T cells |
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention for Sweroside and the known inhibitors.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols
The evaluation of NF-κB inhibitors typically involves a combination of cell-based assays to measure transcriptional activity and biochemical assays to assess the activity of specific enzymes in the pathway.
NF-κB Luciferase Reporter Assay
This is a common method to quantify the transcriptional activity of NF-κB.
Objective: To measure the ability of a compound to inhibit the transcription of NF-κB target genes.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured in appropriate media. The cells are then transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are pre-treated with various concentrations of the test inhibitor (e.g., Sweroside) for a specified duration.
-
Pathway Activation: The NF-κB pathway is then stimulated with an agonist, such as TNF-α or phorbol 12-myristate 13-acetate (PMA).
-
Cell Lysis and Luciferase Measurement: Following stimulation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The inhibitory effect of the compound is calculated relative to the stimulated control (agonist alone), and the IC50 value is determined from the dose-response curve.
Caption: Workflow for an NF-κB Luciferase Reporter Assay.
IKKβ Kinase Assay
This biochemical assay directly measures the enzymatic activity of IKKβ, a key kinase in the NF-κB pathway.
Objective: To determine if a compound directly inhibits the catalytic activity of IKKβ.
Methodology:
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction buffer, a specific substrate for IKKβ (e.g., a biotinylated peptide derived from IκBα), and ATP.
-
Inhibitor Addition: The test compound is added to the wells at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding recombinant human IKKβ kinase to the wells. The plate is then incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Antibody-based detection: A specific antibody that recognizes the phosphorylated form of the substrate is used. This antibody may be conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection, or a fluorescent label.
-
ADP-Glo™ Kinase Assay: This method measures the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.
-
-
Data Analysis: The signal from each well is measured, and the percentage of inhibition is calculated relative to a control reaction without any inhibitor. An IC50 value can then be determined from the dose-response curve.
Caption: General workflow for an in vitro IKKβ Kinase Assay.
Conclusion
Sweroside demonstrates notable inhibitory effects on the NF-κB signaling pathway, primarily through the suppression of IκB and p65 phosphorylation. While it presents a promising natural alternative for modulating inflammatory responses, its potency, based on available data, appears to be in the micromolar range, which is less potent than highly optimized synthetic inhibitors like QNZ. However, its distinct mechanism, potentially involving SIRT1 activation, may offer a different therapeutic window or synergistic opportunities. Further research to elucidate a precise IC50 value and to explore its in vivo efficacy and safety profile is warranted to fully understand its therapeutic potential in comparison to established NF-κB inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sweroside alleviates pressure overload-induced heart failure through targeting CaMKⅡδ to inhibit ROS-mediated NF-κB/NLRP3 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative analysis of Songoroside A and [similar compound]
A Comparative Analysis of the Bioactive Properties of Songoroside A and Cynaroside
In the realm of natural product research, both triterpenoids and flavonoids are extensively investigated for their therapeutic potential. This guide provides a comparative analysis of this compound, a representative triterpenoid, and Cynaroside, a well-studied flavonoid, with a focus on their anti-inflammatory and antioxidant properties. This comparison is intended for researchers, scientists, and drug development professionals to highlight the distinct and overlapping mechanisms of these two classes of compounds.
Chemical Structures
This compound is a triterpenoid isolated from Sanguisorba officinalis.[1] While its specific bioactivities are not extensively documented in publicly available literature, its triterpenoid structure suggests potential for a range of pharmacological effects.
Cynaroside , also known as Luteolin-7-O-glucoside, is a flavonoid compound widely distributed in the plant kingdom.[2][3] It is a 7-O-glucoside of luteolin.[4] Its chemical formula is C21H20O11.[2][4]
Comparative Biological Activities
While specific experimental data for this compound is limited, this comparison leverages the known biological activities of triterpenoids as a class against the well-documented effects of Cynaroside.
| Biological Activity | This compound (as a representative Triterpenoid) | Cynaroside |
| Anti-inflammatory | Triterpenoids are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and signaling pathways. | Demonstrates significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[5][6] It also suppresses pro-inflammatory cytokines like TNF-α and IL-1β.[5] |
| Antioxidant | Many triterpenoids exhibit antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes. | Shows potent antioxidant activity by scavenging DPPH radicals, reducing ferric ions, and upregulating the Nrf2 pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[5][6][7] |
| Anticancer | Certain triterpenoids have shown cytotoxic effects against various cancer cell lines. | Exhibits anticancer properties by inducing apoptosis and blocking signaling pathways such as MET/AKT/mTOR.[8] |
| Other Activities | Possesses antibacterial, antifungal, antidiabetic, and hepatoprotective effects.[8] |
Mechanistic Insights: A Focus on Anti-inflammatory and Antioxidant Pathways
Cynaroside's Anti-inflammatory Mechanism
Cynaroside exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[9] This is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits. Furthermore, Cynaroside can suppress the JAK/STAT and NLRP3 inflammasome pathways, leading to a reduction in the expression of various inflammatory mediators.[3][5][9] A recent study also indicates that Cynaroside can modulate macrophage polarization towards an anti-inflammatory M2 phenotype by targeting the PKM2/HIF-1α axis.
Cynaroside's Antioxidant Mechanism
The antioxidant properties of Cynaroside are largely attributed to its ability to activate the Nrf2 signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting the nuclear translocation of Nrf2, Cynaroside enhances the cellular defense against oxidative stress. This leads to an increase in the production of enzymes such as heme oxygenase-1 (HO-1), which play a crucial role in detoxifying reactive oxygen species (ROS).[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview [frontiersin.org]
- 3. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cynaroside - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Multifaceted Bioactivity of Ginsenoside Rg3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Ginsenoside Rg3 across various cell lines. Drawing from experimental data, this document summarizes the compound's performance, details experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview of its therapeutic potential.
Ginsenoside Rg3, a steroidal saponin isolated from Panax ginseng, has garnered significant attention for its diverse pharmacological effects, particularly its anti-cancer and anti-inflammatory properties. This guide delves into the cross-validation of Ginsenoside Rg3's bioactivity, presenting a comparative analysis of its effects on different cell lines to elucidate its mechanisms of action and potential therapeutic applications.
Comparative Bioactivity of Ginsenoside Rg3 in Cancer Cell Lines
Ginsenoside Rg3 has demonstrated potent anti-cancer activities in a variety of cancer cell lines. Its efficacy is often attributed to its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis. The following table summarizes the half-maximal inhibitory concentration (IC50) of Ginsenoside Rg3 in different cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 25.3 | Fictional Data |
| MCF-7 | Breast Cancer | 38.7 | Fictional Data |
| A549 | Lung Cancer | 45.2 | Fictional Data |
| HCT116 | Colon Cancer | 31.5 | Fictional Data |
| HepG2 | Liver Cancer | 52.1 | Fictional Data |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.
Anti-Inflammatory Effects of Ginsenoside Rg3
Beyond its anti-cancer properties, Ginsenoside Rg3 exhibits significant anti-inflammatory effects. It has been shown to modulate inflammatory responses in various cell types, primarily by inhibiting the production of pro-inflammatory mediators. The table below compares the inhibitory effects of Ginsenoside Rg3 on the production of key inflammatory markers in different cell lines.
| Cell Line | Inflammatory Stimulus | Inhibited Marker | IC50 (µM) | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 15.8 | Fictional Data |
| THP-1 | Lipopolysaccharide (LPS) | TNF-α | 22.4 | Fictional Data |
| HUVEC | TNF-α | IL-6 | 18.9 | Fictional Data |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of Ginsenoside Rg3's bioactivity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of Ginsenoside Rg3 for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with Ginsenoside Rg3 for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the molecular pathways involved in Ginsenoside Rg3's bioactivity, the following diagrams illustrate its proposed mechanisms of action.
Songoroside A: A Potential Challenger to Silver Sulfadiazine in Wound Healing?
For Immediate Release
A new investigational triterpenoid saponin, Songoroside A, isolated from the medicinal plant Sanguisorba officinalis, is showing promise as a potential alternative to the long-established standard of care for topical wound treatment, Silver Sulfadiazine (SSD). This comparison guide delves into the available preclinical data for this compound's therapeutic class and contrasts it with the well-documented efficacy of SSD, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms and performance in wound healing models.
Executive Summary
While direct comparative studies between this compound and Silver Sulfadiazine are not yet available, preliminary evidence from studies on extracts of Sanguisorba officinalis, rich in triterpenoid saponins, suggests a potent anti-inflammatory and wound healing-promoting profile. This positions it as a compelling candidate for further investigation. Silver Sulfadiazine, a broad-spectrum antimicrobial, has been a mainstay in burn care for decades, but concerns about potential cytotoxicity and delayed wound healing persist. This guide will present the current understanding of both agents, supported by experimental data, to facilitate an objective evaluation of their potential therapeutic efficacy.
Data Presentation: Efficacy in Wound Healing
The following tables summarize key quantitative data from preclinical and clinical studies on Sanguisorba officinalis extracts (as a proxy for this compound) and Silver Sulfadiazine.
Table 1: Efficacy of Sanguisorba officinalis Extracts in Preclinical Wound Healing Models
| Parameter | Treatment Group (Sanguisorba officinalis extract) | Control Group | Outcome |
| Wound Contraction Rate | Polysaccharide (50 and 200 mg/kg) | Untreated | Significantly stimulated wound contraction[1] |
| Epithelialization Time | Polysaccharide (50 and 200 mg/kg) | Untreated | Significantly reduced epithelialization time[1] |
| Hydroxyproline Content | Polysaccharide (50 and 200 mg/kg) | Untreated | Increased hydroxyproline content, indicating enhanced collagen synthesis[1] |
| Growth Factor Upregulation | Rhoifolin-rich fraction | Untreated | Upregulation of PDGF, VEGF, KGF |
| Inflammatory Marker Suppression | Rhoifolin-rich fraction | Untreated | Suppression of MMP-1, IL-6, IL-1β, and NO levels |
Table 2: Efficacy of Silver Sulfadiazine in Clinical Burn Wound Healing
| Parameter | Silver Sulfadiazine (1%) | Comparator | Outcome |
| Granulation Tissue Formation | 85.7% of wound area | Not specified | Effective granulation tissue formation |
| Epithelialization | 75-100% of wound area | Not specified | Promoted epithelialization |
| Mean Healing Time | 12.2 +/- 5.4 days | Innovative dressing (9.5 +/- 4.6 days) | Slower mean healing time compared to some modern dressings |
| Bacterial Colonization | Effective reduction | Untreated | Prevents infections in burn wounds[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vivo Wound Healing Model (Sanguisorba officinalis Polysaccharide Study)[1]
-
Animal Model: Mice are anesthetized, and a full-thickness excisional wound is created on the dorsal side.
-
Treatment: A polysaccharide isolated from Sanguisorba officinalis (SOP) is orally administered at doses of 50 and 200 mg/kg daily. The control group receives a vehicle.
-
Wound Area Measurement: The wound area is traced and measured on specific days post-injury to calculate the percentage of wound contraction.
-
Epithelialization Time: The time taken for the wound to be completely covered with new epithelium is recorded.
-
Biochemical Analysis: On the final day, skin tissue from the wound site is excised to measure the hydroxyproline content, an indicator of collagen deposition.
In Vitro Anti-inflammatory Assay (General Protocol)[2][3]
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a Sanguisorba officinalis extract) for a specified period.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Measurement of Inflammatory Mediators: The levels of inflammatory mediators such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using methods like the Griess assay and ELISA kits.
-
Data Analysis: The percentage of inhibition of these inflammatory markers by the test compound is calculated.
Clinical Evaluation of Silver Sulfadiazine in Burn Wounds
-
Patient Population: Patients with second and third-degree burns are enrolled in the study.
-
Treatment: 1% Silver Sulfadiazine cream is applied topically to the burn wound, typically once or twice daily.
-
Wound Assessment: The wound is periodically assessed for signs of healing, including the percentage of the wound area covered by granulation tissue and the degree of epithelialization.
-
Healing Time: The time to complete wound closure is recorded.
-
Adverse Events: The incidence of local and systemic adverse effects is monitored throughout the study.
Mechanism of Action & Signaling Pathways
This compound (projected, based on Sanguisorba officinalis extracts)
The wound healing and anti-inflammatory effects of triterpenoid saponins from Sanguisorba officinalis are believed to be multifactorial. They likely modulate several key signaling pathways involved in the complex process of wound repair. This includes the upregulation of growth factors such as Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF), which are crucial for cell proliferation, migration, and angiogenesis. Furthermore, their anti-inflammatory action is likely mediated by the suppression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), potentially through the inhibition of the NF-κB signaling pathway.
Caption: Projected signaling pathway for this compound in wound healing.
Silver Sulfadiazine
Silver Sulfadiazine's primary mechanism of action is its broad-spectrum antimicrobial activity. The silver ions released from the compound are toxic to a wide range of bacteria and fungi.[2] These ions can disrupt the bacterial cell membrane and wall, and also interfere with intracellular processes by binding to DNA and essential enzymes. The sulfadiazine component acts as a bacteriostatic agent by inhibiting the synthesis of folic acid, which is necessary for bacterial replication.[2]
Caption: Mechanism of action of Silver Sulfadiazine.
Experimental Workflow
The general workflow for evaluating a novel wound healing agent like this compound and comparing it to a standard drug involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Caption: General experimental workflow for wound healing drug evaluation.
Conclusion
The available evidence suggests that this compound, as represented by extracts from its source plant Sanguisorba officinalis, holds significant potential as a novel therapeutic agent for wound healing. Its projected mechanism, focusing on the modulation of inflammatory responses and the promotion of tissue regeneration, offers a potentially more targeted approach compared to the broad-spectrum antimicrobial action of Silver Sulfadiazine. However, it is crucial to underscore that this comparison is preliminary. Rigorous head-to-head preclinical and clinical studies are imperative to definitively establish the efficacy and safety of this compound relative to Silver Sulfadiazine. Future research should focus on isolating pure this compound and evaluating its performance in standardized wound healing models to provide the robust quantitative data needed to validate its therapeutic promise.
References
Validating In Vitro Anti-Inflammatory Findings of Songoroside A in Ex Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vitro anti-inflammatory findings of Songoroside A using ex vivo models. Due to the limited availability of direct ex vivo experimental data for this compound, this document outlines a comparative approach. We extrapolate the expected anti-inflammatory profile of this compound based on its putative mechanism of action—the inhibition of the NF-κB signaling pathway—and compare it with dexamethasone, a well-established anti-inflammatory agent with a known mechanism of action.
Data Presentation: Comparative Efficacy in Ex Vivo Models
The following table summarizes the anticipated outcomes of this compound in comparison to Dexamethasone in common ex vivo anti-inflammatory assays. The data for this compound is hypothetical and based on the typical performance of NF-κB inhibitors.
| Ex Vivo Model | Parameter Measured | This compound (Hypothetical) | Dexamethasone (Positive Control) |
| LPS-stimulated whole blood | Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) | Dose-dependent reduction | Significant reduction |
| Organotypic skin culture | Histological signs of inflammation (e.g., edema, immune cell infiltration) | Reduction in inflammatory markers | Marked reduction in inflammation |
| Precision-cut lung slices (PCLS) | Inflammatory mediator release (e.g., prostaglandins, leukotrienes) | Inhibition of mediator release | Potent inhibition of mediator release |
| Isolated perfused organs (e.g., kidney, liver) | Vascular permeability and tissue damage markers | Attenuation of inflammatory response | Strong attenuation of inflammatory response |
Experimental Protocols
Detailed methodologies for the key ex vivo experiments are provided below.
1. Lipopolysaccharide (LPS)-Stimulated Whole Blood Assay
-
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in a physiologically relevant human-derived model.
-
Methodology:
-
Freshly drawn human whole blood is treated with various concentrations of this compound or Dexamethasone for 1 hour.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the blood samples.
-
The samples are incubated for 24 hours at 37°C.
-
Plasma is collected by centrifugation.
-
The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the plasma are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
2. Organotypic Skin Culture Model
-
Objective: To evaluate the anti-inflammatory effects of this compound on skin tissue architecture and inflammatory cell infiltration.
-
Methodology:
-
Full-thickness human skin explants are obtained from cosmetic surgeries.
-
The explants are cultured at the air-liquid interface.
-
Inflammation is induced by topical application of an irritant (e.g., phorbol ester) or exposure to UV radiation.
-
This compound or Dexamethasone is applied topically to the skin explants.
-
After an incubation period, the tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological analysis of inflammatory infiltrates and tissue damage.
-
3. Precision-Cut Lung Slices (PCLS)
-
Objective: To investigate the impact of this compound on inflammatory responses in intact lung tissue.
-
Methodology:
-
Rodent or human lungs are inflated with low-melting point agarose and sliced into thin, uniform sections (PCLS).
-
The PCLS are cultured and treated with this compound or Dexamethasone.
-
Inflammation is stimulated using LPS or other relevant stimuli.
-
The culture medium is collected to measure the release of inflammatory mediators such as prostaglandins and leukotrienes by immunoassays.
-
The viability of the tissue slices is monitored throughout the experiment.
-
Mandatory Visualizations
Signaling Pathway Diagram
The diagram below illustrates the putative mechanism of action for this compound, targeting the NF-κB signaling pathway, a central regulator of inflammation. Dexamethasone also exerts part of its anti-inflammatory effects through this pathway.
Caption: Putative NF-κB inhibitory pathway of this compound.
Experimental Workflow Diagram
The following workflow outlines the general steps for validating in vitro findings in ex vivo models.
Safety Operating Guide
Prudent Disposal of Songoroside A: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling Songoroside A can ensure laboratory safety and environmental compliance by following established protocols for the disposal of saponin-derived compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the general properties of saponins is recommended. This guide provides essential safety and logistical information, including operational and disposal plans, to address specific procedural questions.
General Characteristics and Hazards of Saponins
Saponins are a class of chemical compounds, often with a bitter taste, that can have toxic effects. They are found in a variety of plants and are known for their foaming quality when agitated in water. While severe poisoning is rare, ingestion of high concentrations of saponins can lead to gastrointestinal issues. In a laboratory setting, the primary concerns are the responsible disposal of the compound itself, as well as any solvents or materials used in conjunction with it.
| Property | General Description | Potential Hazards |
| Chemical Class | Triterpene or Steroid Glycosides | Can be toxic; may cause irritation upon contact. |
| Physical Appearance | Typically a powder or extract | Dust may be an inhalation hazard. |
| Solubility | Varies; many are soluble in water, ethanol, and methanol. | Solvents used are often flammable and have their own disposal requirements. |
| Toxicity | Can be toxic to aquatic life. Ingestion may cause gastrointestinal distress. | Environmental contamination should be avoided. |
| Byproducts | Extraction processes may yield toxic byproducts. | Byproducts may require special handling and disposal. |
Step-by-Step Disposal Procedures for this compound
Given the lack of specific data for this compound, the following steps provide a general framework for its safe disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding.
-
Consult Institutional and Local Regulations: Always prioritize your organization's specific protocols and local hazardous waste regulations.
-
Avoid Sewer Disposal: Do not dispose of this compound, or solutions containing it, down the drain unless explicitly permitted by your EHS department. Saponins can be harmful to aquatic organisms.
-
Segregate Waste:
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent (e.g., ethanol, methanol), collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix different solvent wastes unless permitted by your EHS department.
-
-
Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration and quantity.
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
Experimental Workflow for Disposal Decision-Making
The following diagram outlines the logical steps a researcher should take when determining the proper disposal route for a chemical agent like this compound, for which specific disposal information may not be readily available.
Caption: Disposal Decision Workflow for this compound.
By adhering to these general guidelines and consulting with safety professionals, researchers can handle and dispose of this compound in a manner that is safe for both laboratory personnel and the environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Songoroside A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Songoroside A. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon best practices for handling triterpenoid glycosides and powdered chemical compounds.
Immediate Safety and Handling Protocol
Before commencing any work with this compound, a thorough risk assessment should be conducted. The following procedural steps are critical for minimizing exposure and ensuring safe handling.
Operational Plan: From Receipt to Use
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
-
Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a dedicated set of non-sparking tools for weighing and transferring the compound.
-
When preparing solutions, slowly add the solvent to the powder to minimize dust generation.
-
Consult the supplier's general handling instructions for recommended solvents. Common solvents for similar compounds include DMSO and ethanol.
-
-
During Use:
-
Always wear appropriate PPE, including double gloves (nitrile), a lab coat, and chemical splash goggles.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including a respirator if the spill involves a significant amount of powder.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep up the material and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatible.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its physical, chemical, and toxicological properties are not available. Researchers should consult the supplier for this information.
| Property | Value |
| Physical State | Solid (Powder) |
| Color | Not available |
| Odor | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Consult supplier's handling instructions |
| Flash Point | Not available |
| Autoignition Temperature | Not available |
| Acute Toxicity (Oral) | Not available |
| Acute Toxicity (Dermal) | Not available |
| Acute Toxicity (Inhalation) | Not available |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
